1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
Descripción
BenchChem offers high-quality 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(4-aminophenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLZJANTKDUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea: A Core Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a key organic compound belonging to the diarylurea class, a prominent scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its significant role as a foundational structure in the development of targeted therapeutics, particularly protein kinase inhibitors. While extensive biological data for this specific parent compound is not widely published, this document will extrapolate its potential mechanisms of action and biological activities based on the well-established pharmacology of structurally related diarylurea derivatives. This guide aims to serve as a valuable resource for researchers leveraging this molecule in the design and synthesis of novel drug candidates.
Compound Identification and Nomenclature
Proper identification of a chemical entity is fundamental for accurate research and development. N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is known by several synonyms, and a definitive identification is crucial for navigating the scientific literature.
Systematic and Common Names:
| Identifier Type | Value |
| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |
| Common Synonyms | N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea |
| 3-(4-aminophenyl)-1-(4-methoxyphenyl)urea |
Physicochemical Properties
The physicochemical properties of N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea are critical for its handling, formulation, and application in both chemical synthesis and biological assays. While experimental data for this specific compound is limited, predicted values based on its structure provide valuable insights.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₄H₁₅N₃O₂ | - |
| Molecular Weight | 257.29 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar ureas |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General knowledge of diaryl ureas |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis and Characterization
The synthesis of unsymmetrical diaryl ureas like N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a well-established process in organic chemistry. The most common and direct route involves the reaction of an aromatic amine with an aromatic isocyanate.
General Synthesis Pathway
A general and widely adopted method for the synthesis of diaryl ureas involves the following key steps:
-
Reaction of a primary aromatic amine with an isocyanate: In this case, 4-methoxyphenyl isocyanate would be reacted with 1,4-phenylenediamine (p-phenylenediamine). The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amino group of the diamine.
-
Alternative starting materials: An alternative approach involves the initial reaction of p-nitroaniline with 4-methoxyphenyl isocyanate, followed by the reduction of the nitro group to an amine. This two-step process can sometimes offer advantages in terms of selectivity and yield.
A common synthetic challenge is the potential for the disubstitution of 1,4-phenylenediamine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monosubstituted product.
Step-by-Step Laboratory Protocol (Representative)
The following protocol outlines a typical laboratory-scale synthesis of a diarylurea compound, which can be adapted for N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea.
Materials:
-
4-methoxyphenyl isocyanate
-
1,4-phenylenediamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolution of Amine: In a clean, dry round-bottom flask, dissolve one equivalent of 1,4-phenylenediamine in a suitable volume of anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution of the diamine, add a solution of one equivalent of 4-methoxyphenyl isocyanate in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of the product.
-
Product Isolation: Upon completion of the reaction (typically within a few hours), the product often precipitates out of the solution. The solid is collected by vacuum filtration.
-
Purification: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials and dried under vacuum to yield the N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea product.
Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a panel of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the connectivity and chemical environment of all protons and carbon atoms.[1][2][3][4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1][2][3][5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the urea moiety.[6][7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Mechanism of Action
The diarylurea scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[8][9] Many diarylurea-containing drugs, such as Sorafenib and Regorafenib, function as type II kinase inhibitors.[8][10] These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly motif of the activation loop is flipped. This allosteric binding site, adjacent to the ATP-binding pocket, offers opportunities for achieving high potency and selectivity.[11]
Based on the extensive research on its structural analogs, N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a valuable precursor for inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Potential Kinase Targets
The primary kinase families targeted by diarylurea derivatives include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Specifically VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[10][12][13][14][15][16]
-
Raf Kinases (B-Raf, c-Raf): These are serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[10][14][17]
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and has been implicated in the progression of some cancers.[11][18][19]
The diagram below illustrates the potential points of inhibition for compounds derived from the N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea scaffold within these critical signaling pathways.
Caption: Potential inhibition of key signaling pathways by diarylurea derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea and its derivatives.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, B-Raf)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by the kinase)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing the kinase buffer, substrate, and enzyme.
-
Compound Addition: Dispense the test compound dilutions into the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[20]
-
Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%) by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ (concentration for 50% inhibition of cell growth) value.
Conclusion
N-(4-aminophenyl)-N'-(4-methoxyphenyl)urea is a valuable chemical scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and the well-documented importance of the diarylurea pharmacophore make it an attractive starting point for the design of novel therapeutics. While specific biological data for this parent compound is limited, the extensive research on its analogs provides a strong rationale for its use in targeting key signaling pathways involved in cancer. This technical guide serves as a foundational resource for researchers working with this important molecule.
References
- Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(3), 251-256.
- Zhang, T., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16676-16693.
-
Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. (n.d.). ResearchGate. Retrieved from [Link]
- Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(8), 1720-1734.
- Patel, S. B., et al. (2013). Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1777-1782.
- Abdel-rahman, H. M., et al. (2023). Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. Archiv der Pharmazie, 356(2), e2200341.
- Li, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113639.
- Musso, L., & Dallavalle, S. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374.
- Fos-Salazar, V., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Drewry, D. H., et al. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry, 64(21), 15651-15670.
-
VEGFR-2 inhibitor. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Drewry, D. H., et al. (2021). Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. ACS Publications. Retrieved from [Link]
- Ghannam, I. A. Y., et al. (2024). Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers. Bioorganic Chemistry, 143, 107076.
-
Protein kinase inhibitors from the urea class. (n.d.). ResearchGate. Retrieved from [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. Retrieved from [Link]
- Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8651-8654.
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021, November 21). Biointerface Research in Applied Chemistry, 12(5), 7052-7063.
-
mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences. Série des sciences chimiques, 10(3), 113-119.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Asian Journal of Chemistry, 25(3), 1695-1697.
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2025, October 22). Preprints.org. Retrieved from [Link]
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). MDPI. Retrieved from [Link]
-
Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. (2023, July 25). I.R.I.S.. Retrieved from [Link]85.pdf)
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of novel diaryl urea-oxindole hybrids as BRAF kinase inhibitors targeting BRAF and KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 24. protocols.io [protocols.io]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Strategic Design and Synthesis of Unsymmetrical Diarylureas
A Medicinal Chemistry Technical Guide
Introduction: The Privileged Scaffold
In the landscape of small-molecule drug discovery, the unsymmetrical diarylurea (
For the medicinal chemist, the diarylurea is not merely a linker; it is a critical pharmacophore. It functions as a rigidifying element that directs two aromatic domains into specific pockets while simultaneously acting as a hydrogen bond donor/acceptor switch. However, the development of these derivatives presents a dichotomy:
-
Biological Utility: Exceptional potency via "Type II" kinase binding (stabilizing the DFG-out inactive conformation).
-
Synthetic Challenge: The thermodynamic tendency to form symmetrical byproducts (
) during synthesis, leading to difficult purifications and yield loss.
This guide outlines the strategic design principles, robust synthetic protocols, and mechanistic rationale required to master this scaffold.
Mechanistic Rationale: The Type II Binding Mode
To design effective diarylureas, one must understand why they bind. Unlike Type I inhibitors that compete directly with ATP in the active conformation, diarylureas typically induce or stabilize the inactive (DFG-out) conformation .
The "Linker-Tail-Head" Model
-
The Head (Hinge Binder): Occupies the adenine binding pocket; forms H-bonds with the kinase hinge region.
-
The Bridge (Urea): The critical anchor. It forms a dual Hydrogen-bond network with:
-
Glu (C-helix): Stabilizes the helix position.
-
Asp (DFG motif): Locks the DFG motif in the "out" position.[1]
-
-
The Tail (Hydrophobic): Extends into the allosteric hydrophobic pocket created when the Phenylalanine of the DFG motif flips out.
Figure 1: Schematic of the Type II Kinase Binding Mode.[2] The urea bridge acts as the central "staple" connecting the ATP pocket (Head) to the allosteric pocket (Tail).
Synthetic Methodologies: Avoiding the Symmetry Trap
The direct reaction of two anilines with phosgene or urea is rarely viable for unsymmetrical derivatives due to statistical scrambling. The following protocols prioritize regiocontrol and safety .
Method A: The Phenyl Carbamate Route (Recommended)
This is the industry standard for library generation. It avoids the handling of toxic isocyanates and utilizes stable, crystalline intermediates.
-
Mechanism: Aniline A is activated as a phenyl carbamate. The phenoxide leaving group is displaced by Aniline B.
-
Advantages: High yield, avoids symmetrical urea formation, solid-phase compatible.
Method B: The Curtius Rearrangement
Ideal when the starting material is a carboxylic acid rather than an aniline.[3]
-
Mechanism: Carboxylic Acid
Acyl Azide Isocyanate Urea.[4] -
Utility: Useful for modifying the "Tail" section where carboxylic acid precursors are common.
Figure 2: Decision tree for synthetic routes. Method A is preferred for parallel synthesis; Method B is used when starting from acids.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via Phenyl Carbamate
Rationale: This two-step protocol isolates the activated species, ensuring 1:1 stoichiometry and preventing the formation of symmetrical byproducts (
Step 1: Formation of Phenyl Carbamate Intermediate
-
Dissolve Aniline A (1.0 equiv) in dry THF (0.2 M) under
. -
Add Pyridine (1.2 equiv) and cool to 0°C.
-
Dropwise add Phenyl Chloroformate (1.05 equiv). Note: Slight excess ensures complete consumption of Aniline A.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Validation: TLC should show disappearance of Aniline A. The product often precipitates.
-
Workup: Quench with water. Filter the solid precipitate (the carbamate). Wash with cold
to remove residual pyridine/phenol. Dry in vacuo.
Step 2: Urea Coupling
-
Suspend the Phenyl Carbamate (1.0 equiv) and Aniline B (1.1 equiv) in anhydrous DMSO (0.5 M). Why DMSO? It solubilizes the polar urea product and facilitates the nucleophilic attack.
-
Add Triethylamine (1.2 equiv) if Aniline B is a salt or non-nucleophilic.
-
Heat to 60-80°C for 4-12 hours.
-
Validation: Monitor by LC-MS. Look for the mass of Product (
) and the release of phenol. -
Purification: Pour into water. The unsymmetrical urea usually precipitates. Filter and recrystallize (EtOH/Water) or purify via flash chromatography (DCM/MeOH).
Protocol 2: Biochemical Kinase Assay (TR-FRET)
Rationale: To verify Type II binding, IC50 values must be assessed. TR-FRET is robust and minimizes interference from fluorescent compounds.
-
Reagents: Recombinant Kinase (e.g., BRAF V600E), Biotinylated Peptide Substrate, ATP (
concentration), Europium-labeled antibody (donor), Streptavidin-APC (acceptor). -
Procedure:
-
Incubate Kinase + Inhibitor (serial dilution in DMSO) for 30 mins. Critical: Pre-incubation allows slow-binding Type II inhibitors to induce the conformational change.
-
Add ATP and Substrate. Incubate 60 mins.
-
Add Detection Mix (Eu-Ab + SA-APC) + EDTA (to stop reaction).
-
-
Readout: Measure FRET signal (Ex 340nm, Em 665nm/615nm).
-
Analysis: Plot % Inhibition vs. Log[Compound].
Case Study: The Fluorine Scan (Sorafenib vs. Regorafenib)
The evolution of Sorafenib to Regorafenib illustrates the subtle power of medicinal chemistry on the diarylurea scaffold.
| Feature | Sorafenib (Nexavar) | Regorafenib (Stivarga) |
| Structure | Central ring has Fluoro substituent | |
| Target Profile | VEGFR, PDGFR, RAF | Broader (VEGFR, TIE2, RET, RAF) |
| Potency (VEGFR2) | 90 nM | 4.2 nM |
| Half-Life | 25-48 hrs | 20-30 hrs (Active metabolites persist) |
| Rationale | First-in-class Type II binder | Fluorine blocks metabolic oxidation; alters ring conformation |
Insight: The addition of a single fluorine atom to the central phenyl ring of the urea bridge (Regorafenib) serves two purposes:
-
Metabolic Stability: Blocks a site of P450-mediated oxidation.
-
Conformational Lock: The electronic repulsion and lipophilicity of the fluorine atom slightly alter the twist angle of the urea relative to the phenyl ring, optimizing the fit into the hydrophobic pocket.
References
-
Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. Link
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link
-
Thayer, M. D. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions.[5][6] Organic Letters, 13(12), 3262–3265.[5] Link
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[2][7] Nature Chemical Biology, 2, 358–364. Link
-
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
4-amino-4'-methoxy diarylurea pharmacophore properties
An In-depth Technical Guide to the 4-amino-4'-methoxy Diarylurea Pharmacophore: Properties, Mechanisms, and Applications
Abstract
The diarylurea scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a detailed examination of the 4-amino-4'-methoxy diarylurea pharmacophore, a specific and highly significant variant of this scaffold. We will dissect its core structural features, elucidate its primary mechanism of action as a Type II kinase inhibitor, present a comprehensive analysis of its structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent pharmacophore in the design of novel targeted therapies.
Introduction to the Diarylurea Scaffold
Urea derivatives have been a cornerstone of medicinal chemistry for over a century, evolving from early hypnotics to highly targeted therapeutic agents.[2][3] Within this class, the N,N'-diarylurea moiety has emerged as a prominent pharmacophore, particularly for its ability to inhibit protein kinases.[3][4] This activity stems from its unique structural and electronic properties, which facilitate high-affinity binding to enzyme active sites.[4]
The success of multi-kinase inhibitors like Sorafenib, the first oral multikinase inhibitor approved for treating renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), brought the diarylurea scaffold to the forefront of cancer drug discovery.[3][5] The core diarylurea structure in these inhibitors is crucial for their mechanism, which typically involves stabilizing the inactive "DFG-out" conformation of kinases.[3][6] This guide focuses specifically on the 4-amino-4'-methoxy substituted diarylurea, a key pharmacophore that exemplifies the core principles of diarylurea-based kinase inhibition.
Core Pharmacophoric Features
The efficacy of the 4-amino-4'-methoxy diarylurea pharmacophore is rooted in its distinct structural and chemical properties.
Structural Anatomy
The pharmacophore can be deconstructed into three essential components:
-
The Urea Linker (-NH-CO-NH-): This central motif is not merely a spacer. Its carbonyl oxygen acts as a potent hydrogen bond acceptor, while the two NH groups serve as hydrogen bond donors.[3][4] This dual functionality is critical for anchoring the molecule within the kinase hinge region.
-
The "Proximal" 4-amino Phenyl Ring: This ring, typically oriented towards the solvent-exposed region of the ATP binding pocket, features an amino group at the para-position. This group can be modified to modulate solubility and interact with the solvent front.
-
The "Distal" 4-methoxy Phenyl Ring: This ring extends into a deeper, hydrophobic pocket of the kinase. The methoxy group is an electron-donating substituent that influences the electronic properties and binding interactions within this hydrophobic region.
Key Molecular Interactions
The diarylurea moiety's power lies in its ability to form a specific and stable network of hydrogen bonds. The NH moieties are favorable hydrogen bond donors, while the urea oxygen is an excellent acceptor.[1][4] This arrangement allows it to bridge key residues in the kinase active site, effectively locking the enzyme in an inactive state.
Caption: Core components and H-bonding capacity of the diarylurea pharmacophore.
Mechanism of Action: Type II Kinase Inhibition
Diarylurea-based compounds are archetypal Type II kinase inhibitors. Unlike Type I inhibitors that compete with ATP in the active enzyme conformation, Type II inhibitors bind to and stabilize an inactive conformation, known as the "DFG-out" state.[2][3]
Targeting the "DFG-out" Conformation
In virtually all protein kinases, a conserved three-residue motif, Asp-Phe-Gly (DFG), at the start of the activation loop plays a critical role in catalysis.
-
DFG-in (Active): The Aspartate residue coordinates magnesium ions, and the Phenylalanine points inwards, creating a functional ATP-binding site.
-
DFG-out (Inactive): The DFG motif flips, causing the Phenylalanine to move into the ATP-binding site and the Aspartate to face outwards. This movement opens up an adjacent hydrophobic pocket.
The diarylurea scaffold is perfectly shaped to exploit this inactive state. It occupies both the ATP-binding region and the newly accessible hydrophobic pocket, preventing the kinase from returning to its active conformation.[3][6]
Key Binding Interactions within the Active Site
The diarylurea pharmacophore forms a highly stable complex through specific interactions:
-
One of the urea NH groups forms a hydrogen bond with the side chain of a conserved Glutamate residue in the αC-helix.
-
The other urea NH group forms a hydrogen bond with the backbone amide of the Aspartate residue in the DFG motif.
-
The carbonyl oxygen of the urea often accepts a hydrogen bond from the backbone NH of the Aspartate .[4][6]
-
The distal aryl ring (the 4-methoxy phenyl ring) fits snugly into the allosteric hydrophobic pocket created by the DFG flip.
Caption: Binding mode of a diarylurea inhibitor in the DFG-out kinase conformation.
Modulation of the RAS/RAF/MEK/ERK Pathway
A primary target for many diarylurea inhibitors is the RAF kinase family, key components of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[7][8] This pathway regulates cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers.[7] By inhibiting B-RAF, diarylurea compounds can halt this signaling cascade, leading to reduced tumor cell proliferation.[8]
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a diarylurea compound.
Structure-Activity Relationship (SAR) Analysis
Optimizing the diarylurea scaffold is a key objective in drug design. SAR studies explain the correlation between structural features and biological activity.[9] The substitution patterns on both phenyl rings are critical for potency and selectivity.
| Compound Class | R1 (Proximal Ring) | R2 (Distal Ring) | Target Cell Line | IC50 (µM) | Reference |
| 4-aminoquinazolinyl-diaryl urea | -NH-dimethylamino | -H | HT-29 (Colon) | 0.089 | [5][10] |
| 4-aminoquinazolinyl-diaryl urea | -NH-dimethylamino | -H | A549 (Lung) | 0.36 | [5][10] |
| Diarylurea-amide | -Cl | -methyl | A549 (Lung) | 2.566 | [9][11] |
| Diarylurea-amide | -Cl | -methyl | HT-29 (Colon) | 15.28 | [9][11] |
| 1,3,4-oxadiazole-diarylurea | -H | 4-Cl-3-(CF3)phenyl | PC-3 (Prostate) | 0.67 | [12] |
| 1,3,4-oxadiazole-diarylurea | -H | 4-Cl-3-(CF3)phenyl | HCT-116 (Colon) | 0.80 | [12] |
| Pyridopyrimidinone-diarylurea | -H | -Cl | MDA-MB-231 (Breast) | 0.7 | [13] |
Key SAR Insights:
-
Distal Ring Substituents: Electron-withdrawing groups, such as halogens (Cl, F) and trifluoromethyl (-CF3), on the distal phenyl ring often enhance inhibitory activity.[12][14] This is likely due to favorable interactions within the hydrophobic pocket.
-
Proximal Ring Modifications: The proximal ring can be replaced with various heterocyclic systems (e.g., quinazoline, pyrimidine, oxadiazole) to modulate activity and target different kinases.[5][12]
-
Linker Modifications: Substituting the amide group instead of an ester between the central and distal rings has been shown to be important for activity.[9][11] Elongating the molecule with a methylene spacer can also enhance antiproliferative effects.[9][11]
-
Solubility: The addition of water-soluble groups, such as tertiary amines, can improve the pharmacokinetic properties of the compounds.[12]
Synthesis and Experimental Protocols
The synthesis of diarylureas is generally straightforward, making the scaffold highly accessible for derivatization and optimization.
General Synthesis Workflow
A common and efficient method for synthesizing N,N'-diarylureas involves the reaction of a substituted aryl amine with a corresponding aryl isocyanate. The isocyanate can be purchased or generated in situ from another aryl amine using an activating agent like triphosgene.[15][16]
Caption: General workflow for the synthesis of diarylurea derivatives.
Protocol: Synthesis of 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea
This protocol describes a representative synthesis. Causality: The choice of an aprotic solvent like acetone prevents the solvent from reacting with the highly electrophilic isocyanate. The reaction is typically exothermic, so maintaining temperature control is important for preventing side reactions.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline in anhydrous acetone.
-
Reaction: To the stirred solution, add a solution of 1.0 equivalent of 4-aminophenyl isocyanate in anhydrous acetone dropwise. Maintain the temperature below 40°C.
-
Incubation: Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon reaction completion (consumption of starting materials), the diarylurea product will typically precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum at 60-65°C for 2-4 hours to yield the final compound.
-
Validation: Confirm the structure and purity of the final product using ¹H-NMR, Mass Spectrometry, and FT-IR.[15][17]
Protocol: In Vitro Antiproliferative (MTT) Assay
This protocol is a self-validating system for assessing the cytotoxic effects of a synthesized compound. Causality: The MTT assay relies on the principle that metabolically active (i.e., living) cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549, HT-29) in the appropriate medium (e.g., MEM supplemented with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[5]
-
Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compound (and a positive control like Sorafenib) in the culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The living cells will convert MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Therapeutic Applications and Future Perspectives
The 4-amino-4'-methoxy diarylurea pharmacophore and its close analogs are primarily investigated as anticancer agents .[2][4] Their ability to inhibit multiple kinases involved in tumor growth and angiogenesis (blood vessel formation) makes them attractive candidates for treating a wide range of solid tumors, including colon, breast, lung, and prostate cancers.[2][5][12]
Beyond oncology, the diarylurea scaffold has shown a broad spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties, suggesting that derivatives could be repurposed for other indications.[1][2]
Future research in this area will likely focus on:
-
Improving Pharmacokinetics: Enhancing solubility and metabolic stability to improve bioavailability and reduce off-target effects.[8][12]
-
Enhancing Selectivity: Designing derivatives that can selectively inhibit specific kinase isoforms or mutants to create more targeted therapies with fewer side effects.
-
Overcoming Resistance: Developing next-generation diarylurea compounds that are effective against tumors that have developed resistance to first-line kinase inhibitors.
Conclusion
The 4-amino-4'-methoxy diarylurea pharmacophore is a powerful and versatile tool in modern drug discovery. Its well-defined structure-activity relationships, straightforward synthesis, and potent mechanism of action as a Type II kinase inhibitor make it an exceptionally valuable scaffold. By understanding its core properties and binding interactions, researchers can continue to design and develop novel, highly effective targeted therapies for cancer and other diseases.
References
- A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences.
- Research and development of N,N′-diarylureas as anti-tumor agents. PMC.
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. [Link]
-
Diarylureas. Encyclopedia MDPI. [Link]
-
Diarylurea: A Privileged Scaffold in Drug Discovery and Therapeutic Development. ResearchGate. [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. Bentham Science. [Link]
-
Diarylureas as Antitumor Agents. MDPI. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. ResearchGate. [Link]
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Ingenta Connect. [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Ovid. [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. PMC. [Link]
-
Diarylureas in the type II kinase inhibitor. ResearchGate. [Link]
-
(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. PMC. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PMC. [Link]
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PMC. [Link]
-
Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group. PubMed. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. EPO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rps.mui.ac.ir [rps.mui.ac.ir]
- 8. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Structure-Activity Relationships of Novel D...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiproliferative activity of novel diaryl ureas possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea molecular weight and formula
Executive Summary
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea (CAS: 50906-32-6) is an unsymmetrical diarylurea featuring a distinctive donor-acceptor electronic profile. Structurally, it bridges an electron-rich p-anisidine moiety with a p-phenylenediamine core via a urea linker.
In drug development, this scaffold is a critical pharmacophore in kinase inhibitor design (e.g., VEGFR-2 inhibitors), where the urea motif functions as a "hinge binder" or "gatekeeper" interactor via bidentate hydrogen bonding (Asp-Glu interactions). Beyond medicinal chemistry, the compound serves as a functional intermediate in the synthesis of polyurethane elastomers and supramolecular self-assembling materials due to its capability for π-π stacking and directional H-bonding.
This guide provides a validated technical profile, including high-fidelity synthesis protocols, characterization data, and mechanistic insights into its biological relevance.
Chemical Specifications & Identity
| Property | Specification |
| IUPAC Name | 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |
| CAS Registry Number | 50906-32-6 |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.29 g/mol |
| Exact Mass | 257.1164 |
| SMILES | COc1ccc(cc1)NC(=O)Nc2ccc(N)cc2 |
| InChI Key | WCTLZJANTKDUCA-UHFFFAOYSA-N |
| Appearance | Off-white to pale grey solid |
| Solubility | DMSO (>20 mg/mL), DMF; Low solubility in water and non-polar solvents |
| Melting Point | >170°C (Decomposes) |
Elemental Analysis (Calculated)
-
Carbon: 65.36%
-
Hydrogen: 5.88%
-
Nitrogen: 16.33%
-
Oxygen: 12.44%
Synthesis & Fabrication Protocols
To ensure high purity and avoid the formation of symmetrical bis-urea byproducts (a common pitfall in direct aniline-isocyanate coupling), we recommend the Boc-Protection Strategy . This route guarantees regioselectivity.
Strategy Visualization
The following diagram outlines the logic flow for the synthesis, prioritizing the "Protect-React-Deprotect" methodology to isolate the target amine.
Figure 1: Step-wise synthesis logic preventing symmetrical byproduct formation.
Detailed Protocol (Route A: Boc-Protection)
Rationale: Direct reaction of p-phenylenediamine with isocyanate often yields 1,3-bis(4-methoxyphenylureido)benzene. Using N-Boc-p-phenylenediamine ensures only one amine reacts.
Step 1: Coupling
-
Preparation: Dissolve N-Boc-p-phenylenediamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add 4-methoxyphenyl isocyanate (1.0 eq, 10 mmol) dropwise over 20 minutes.
-
Note: Maintaining low temperature prevents side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate (the protected urea) typically forms.
-
Isolation: Filter the solid, wash with cold DCM (2 x 10 mL), and dry under vacuum.
Step 2: Deprotection
-
Hydrolysis: Suspend the intermediate (from Step 1) in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (20 mL total). Stir at room temperature for 1-2 hours.
-
Monitoring: Monitor by TLC (disappearance of the non-polar protected spot).[1]
-
-
Work-up: Remove excess TFA/DCM under reduced pressure.
-
Neutralization: Resuspend the residue in saturated NaHCO₃ solution (pH ~8) to liberate the free base.
-
Purification: Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.
Characterization Data (Predicted)
Researchers should validate the synthesized compound against these expected spectral signatures.
| Technique | Expected Signals / Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (s, 1H, Urea-NH), 8.15 (s, 1H, Urea-NH), 7.30 (d, J=9.0Hz, 2H, Ar-H), 7.10 (d, J=8.8Hz, 2H, Ar-H), 6.85 (d, J=9.0Hz, 2H, Ar-H), 6.50 (d, J=8.8Hz, 2H, Ar-H), 4.80 (br s, 2H, -NH₂), 3.72 (s, 3H, -OCH₃). |
| ¹³C NMR (DMSO-d₆) | δ 154.8 (C=O), 153.2 (C-OMe), 142.1 (C-NH₂), 132.5 , 129.8 , 120.5 , 118.2 , 114.6 , 113.8 , 55.1 (OCH₃). |
| FT-IR (KBr) | 3450, 3360 cm⁻¹ (NH₂ stretch), 3280 cm⁻¹ (Urea NH), 1645 cm⁻¹ (C=O Urea I), 1550 cm⁻¹ (Amide II), 1240 cm⁻¹ (C-O-C asymmetric). |
| Mass Spectrometry | [M+H]⁺ : 258.3 m/z; [M+Na]⁺ : 280.3 m/z. |
Mechanism of Action: Kinase Inhibition Context
This molecule is a model "Type II" kinase inhibitor pharmacophore. The urea linkage is critical for binding to the DFG-out conformation of kinases (e.g., VEGFR-2, PDGFR).
Pharmacophore Interaction Map
The diagram below illustrates how the urea moiety acts as a dual hydrogen bond donor/acceptor bridge within a theoretical kinase ATP-binding pocket.
Figure 2: Theoretical binding mode showing the urea "anchor" essential for kinase inhibition potency.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the amino group (darkening over time).
-
References
-
Molaid Chemicals. (2025). 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea - CAS 50906-32-6 Properties and Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Retrieved from [Link]
Sources
Substituted phenylurea derivatives literature review
An In-depth Technical Guide to Substituted Phenylurea Derivatives: From Synthesis to Biological Application
Introduction: The Privileged Scaffold of Phenylurea
The phenylurea moiety represents a cornerstone in medicinal chemistry and agrochemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with a multitude of biological targets.[1][2] The core structure, characterized by a urea linker flanked by at least one phenyl ring, provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of a vast library of derivatives with a broad spectrum of applications, ranging from life-saving anticancer drugs like Sorafenib to widely used agricultural herbicides such as Diuron.[3][4][5]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of substituted phenylurea derivatives. We will delve into the synthetic strategies employed to create these molecules, explore their diverse mechanisms of action, analyze structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for their synthesis and biological evaluation.
I. Synthetic Strategies: Crafting the Phenylurea Core
The construction of the N,N'-disubstituted urea core is fundamental to this class of compounds. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
The Isocyanate Route: A Classic and Efficient Method
From a practical standpoint, the most common and straightforward method for synthesizing phenylurea derivatives is the nucleophilic addition of a substituted aniline to a corresponding isocyanate.[6][7] This reaction is typically high-yielding and proceeds under mild conditions.
The key isocyanate intermediate can be sourced commercially or generated in situ from a primary amine using phosgene or a safer phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[6][7] The use of phosgene itself is largely avoided in modern laboratory settings due to its extreme toxicity, but its surrogates provide a safer and more manageable alternative.[5]
Caption: General workflow for the synthesis of phenylurea derivatives via the isocyanate route.
Alternative & Greener Synthetic Approaches
Concerns over the use of hazardous reagents like phosgene have driven the development of alternative synthetic pathways. Phosgene- and metal-free methods utilizing 3-substituted dioxazolones as isocyanate precursors have emerged as a practical and eco-friendly option.[5] These precursors generate isocyanate intermediates in situ under mild conditions, often using non-toxic reagents like sodium acetate.[5] Other methods include the palladium-catalyzed carbonylation of azides and the cross-coupling of aryl chlorides with sodium cyanate.[8]
Experimental Protocol: General Synthesis of a 1,3-Diarylurea Derivative
This protocol describes a generalized, reliable procedure for synthesizing a diarylurea compound using triphosgene to generate the isocyanate in situ.
Objective: To synthesize 1-(4-chlorophenyl)-3-(3-trifluoromethylphenyl)urea.
Materials:
-
4-chloroaniline
-
3-(Trifluoromethyl)aniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Isocyanate Generation:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the aniline solution over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or IR spectroscopy (appearance of a strong N=C=O stretch around 2250-2275 cm⁻¹).[6]
-
-
Urea Formation:
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.
-
Add the 4-chloroaniline solution dropwise to the freshly prepared isocyanate solution at room temperature.
-
Stir the reaction mixture for 4-8 hours or until TLC analysis indicates the consumption of the starting materials.[6]
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, the crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[6]
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white solid.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
-
II. Biological Activities & Mechanisms of Action
Substituted phenylureas exhibit a remarkable range of biological activities, primarily stemming from their ability to act as competitive inhibitors in enzyme active sites or receptor binding pockets.
Anticancer Activity: Kinase Inhibition
The diarylurea scaffold is a key feature in numerous multi-kinase inhibitors.[4] The urea moiety is perfectly suited to form bidentate hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition. The two flanking aryl rings can then be modified to occupy the adjacent hydrophobic pockets, conferring both potency and selectivity.
Sorafenib, a clinically approved drug, exemplifies this mechanism. It inhibits several tyrosine kinases, including VEGFR and PDGFR, as well as the serine/threonine kinase Raf.[2][4] By blocking the Raf/MEK/ERK signaling pathway, Sorafenib inhibits tumor cell proliferation and angiogenesis.[4]
Caption: Phenylurea derivatives like Sorafenib inhibit the Raf/MEK/ERK signaling cascade.
Numerous studies have explored the synthesis of novel phenylurea derivatives as antiproliferative agents, demonstrating activity against a wide array of cancer cell lines, including leukemia, colon, renal, and breast cancers.[6][9]
Herbicidal Activity: Photosynthesis Inhibition
In the realm of agriculture, phenylurea derivatives such as diuron, linuron, and isoproturon are potent herbicides.[3] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts.[10]
These herbicides bind to the D1 protein within the PSII complex, specifically at the QB-binding site. This action competitively blocks the binding of plastoquinone (PQ), the native electron acceptor.[10] The resulting interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation. This blockage leads to oxidative stress and ultimately, plant death.[10]
Caption: Mechanism of Photosystem II inhibition by phenylurea herbicides.
Other Notable Biological Activities
The structural versatility of phenylurea derivatives has led to their investigation for a wide range of other therapeutic applications:
-
Antimicrobial and Antibacterial Agents: Certain derivatives have shown promising activity against multidrug-resistant Gram-positive clinical isolates.[9][11]
-
Cytokinin-like Activity: Compounds like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) exhibit potent plant hormone activity, promoting cell division and growth, and are used extensively in agriculture and plant tissue culture.[12][13]
-
Enzyme Inhibition: Beyond kinases, derivatives have been developed as potent inhibitors of other enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[14][15]
-
Receptor Antagonists: Trisubstituted phenylureas have been identified as potent antagonists for the neuropeptide Y5 (NPY5) receptor, a target for obesity treatment.[16][17]
III. Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a phenylurea derivative and its biological activity is crucial for rational drug design and lead optimization. SAR studies involve systematically modifying different parts of the molecule and assessing the impact on potency and selectivity.
Key Pharmacophoric Features
-
The Urea Linker (-NH-CO-NH-): This is the critical hydrogen-bonding unit. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is an acceptor.[1] Maintaining this intact urea or a close isostere like thiourea is often essential for activity.[16]
-
Aryl Ring 1 (Ar¹): This ring often serves as the primary "hinge-binding" moiety in enzyme inhibitors. Substitutions here can drastically alter selectivity. For example, in LIM kinase inhibitors, moving from a pyridine to a pyrrolopyrimidine hinge-binder shifted the selectivity away from ROCK-II kinase.[18]
-
Aryl Ring 2 (Ar²): This ring typically projects into a more solvent-exposed region or a hydrophobic sub-pocket of the binding site. Substitutions here are used to modulate properties like potency, solubility, and metabolic stability. For antiproliferative agents, introducing electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens often enhances potency.[1][13]
The table below summarizes SAR data for a series of 1-aryl-3-phenylurea derivatives evaluated for antiproliferative activity, highlighting the impact of substitution on the terminal phenyl ring.
| Compound ID | Ar¹ Moiety | Ar² Substitution (R) | IC₅₀ against A549 (µM)[1] |
| 7a | 4-((pyridin-2-ylmethyl)thio)phenyl | H | > 50 |
| 7b | 4-((pyridin-2-ylmethyl)thio)phenyl | 4-Cl | 10.21 ± 0.98 |
| 7g | 4-((pyridin-2-ylmethyl)thio)phenyl | 3-CF₃ | 6.75 ± 0.81 |
| 7i | 4-((pyridin-2-ylmethyl)thio)phenyl | 4-Cl, 3-CF₃ | 1.53 ± 0.46 |
| Sorafenib | (Reference Drug) | (Reference Drug) | 5.86 ± 0.73 |
Data sourced from a study on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives.[1] This data clearly illustrates that combining a 4-chloro and a 3-trifluoromethyl substituent on the terminal phenyl ring leads to a synergistic increase in potency, resulting in a compound (7i) more potent than the reference drug Sorafenib against the A549 lung cancer cell line.[1]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized phenylurea derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. Final concentrations might range from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
IV. Future Perspectives
The field of substituted phenylurea derivatives continues to evolve. Current research focuses on several key areas:
-
Improving Selectivity: Designing derivatives that target specific kinase isoforms or mutant proteins to reduce off-target effects and toxicity.[18][19]
-
Overcoming Resistance: Developing next-generation compounds that are active against cancer cells that have acquired resistance to existing therapies.[1]
-
Novel Applications: Exploring the phenylurea scaffold for new therapeutic targets, including neurodegenerative diseases, inflammatory disorders, and infectious diseases.[11][17]
-
Green Chemistry: Expanding the use of sustainable and environmentally benign synthetic methods for the large-scale production of these valuable compounds.[5]
The robust and tunable nature of the substituted phenylurea scaffold ensures its continued prominence in the discovery and development of new therapeutic agents and agrochemicals for years to come.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Sayed, M. A. A. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 316. [Link]
-
Zhang, J., Wang, L., Liu, Y., Li, S., Wang, J., Tang, W., & Chen, L. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3873–3878. [Link]
-
(n.d.). Phenylurea Herbicides. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and Structure−Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356. [Link]
-
Lin, Y.-C., Chen, C.-S., Chen, C.-H., & Chen, C.-T. (2020). Chemical structure of N,Nʹ-substituted phenylurea derivatives and synthesis. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Saeed, A., Shabir, G., Channar, P. A., Le, T. T., & Larik, F. A. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 963234. [Link]
-
Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2142. [Link]
-
Saeed, A., Shabir, G., Channar, P. A., Le, T. T., & Larik, F. A. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10. [Link]
-
(n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Fotsch, C., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356. [Link]
-
Liu, X., Wang, C., Liu, X., Liu, Y., Xu, T., & Shen, Y. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. ResearchGate. Retrieved February 23, 2026, from [Link]
-
(n.d.). Urea Derivatives as Anticancer Agents. Bentham Science. Retrieved February 23, 2026, from [Link]
-
El-Gamal, M. I., Al-Ameen, A. A., Al-Mahmoudy, A. M. M., Al-Shafeey, M. M., Al-Omair, M. A., Hamad, D. M., & Abdel-Maksoud, M. S. (2021). Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. RSC Advances, 11(52), 32912–32924. [Link]
-
(n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Li, X., Xie, C., Tian, H., Liu, X., Wang, Y., Zhang, Y., & Chen, L. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]
-
Chen, C.-Y., Chen, Y.-J., & Hsieh, T.-H. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 229–243. [Link]
-
Li, X., Xie, C., Tian, H., Liu, X., Wang, Y., Zhang, Y., & Chen, L. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6). [Link]
-
Ni, B., So, S.-S., Cha, J., & Liu, J. (2011). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 757–761. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Sayed, M. A. A. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules (Basel, Switzerland), 23(2). [Link]
-
(n.d.). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Boezio, A. A., Copeland, K. W., D'Souza, A., Davies, M. R., Fotsch, C., Hale, C., ... & Norman, M. H. (2011). Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1545–1548. [Link]
-
Dumas, J., Hatoum-Mokdad, H., Sibley, R., Riedl, B., Scott, W. J., Monahan, M. K., ... & Shrikhande, A. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051–2054. [Link]
-
(n.d.). Protein kinase inhibitors from the urea class. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Sakkas, V., & Boule, P. (2004). Photochemical behaviour of phenylurea herbicides. Photochemical & Photobiological Sciences, 3(3), 241–247. [Link]
-
Wohler Synthesis of Urea. (n.d.). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Zhang, Z., Li, K., Wang, M., Wang, Y., Ma, N., Zhou, X., ... & Li, C. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1204481. [Link]
-
(n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Brusilow, S. W., & Horwich, A. L. (1999). Urea Cycle. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Zhao, Q., He, J., & Li, S. (2015). Chemical structures of the phenylurea herbicides tested in this study. ResearchGate. Retrieved February 23, 2026, from [Link]
-
(n.d.). Urea Formation. Organic Chemistry Data. Retrieved February 23, 2026, from [Link]
-
Garcia-Segura, S., & Brillas, E. (2017). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Water Research & Technology, 3(5), 775–799. [Link]
-
Nakagawa, H., Okumura, N., Ohtake, N., & Yamada, K. (2022). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 271–281. [Link]
-
(n.d.). Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea: A Core Scaffold in Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic chemistry, physicochemical properties, and pharmacological significance of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea. This diarylurea compound embodies a privileged structural motif in modern medicinal chemistry, serving as a cornerstone for the development of potent and selective protein kinase inhibitors. The strategic arrangement of its functional groups—a central urea moiety flanked by an aminophenyl and a methoxyphenyl ring—enables critical hydrogen bonding interactions within the ATP-binding pocket of various kinases. This guide will delve into the causality behind the synthetic strategies for this class of molecules, detail experimental protocols for its preparation and characterization, and explore its role as a foundational scaffold in the design of targeted therapeutics, particularly in the context of oncology. While specific biological data for this parent compound is not extensively reported in public literature, this document will extrapolate its mechanistic action based on the vast body of research on its structural analogs.
Introduction: The Diarylurea Pharmacophore
The diarylurea moiety is a well-established pharmacophore in the realm of drug discovery, particularly for the development of small molecule kinase inhibitors.[1][2] Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.
The significance of the diarylurea scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to effectively compete for the ATP-binding site of kinases. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, forming key interactions with the hinge region of the kinase domain. This binding mode is characteristic of many Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, leading to potent and often selective inhibition.
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea represents a fundamental building block within this class of inhibitors. The 4-amino group provides a crucial handle for further chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties. The 4-methoxyphenyl group contributes to the overall lipophilicity and binding affinity of the molecule. Understanding the synthesis and properties of this core structure is therefore essential for researchers engaged in the design and development of novel kinase inhibitors.
Physicochemical Properties
| Property | Predicted/Exemplary Value | Source/Rationale |
| IUPAC Name | 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea | IUPAC Nomenclature |
| Molecular Formula | C₁₄H₁₅N₃O₂ | |
| Molecular Weight | 257.29 g/mol | |
| Appearance | Off-white to light brown solid | Based on similar diaryl ureas |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Poorly soluble in water. | Based on structural similarity to other diaryl ureas.[2] |
| Storage | Store at room temperature in a dry, dark place. | General recommendation for stable organic compounds. |
Synthesis of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
The synthesis of unsymmetrical diaryl ureas such as 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is typically achieved through the reaction of an aromatic amine with an aromatic isocyanate. A common and effective strategy involves a two-step process starting from a protected aniline derivative to avoid side reactions with the free amino group.
General Synthetic Strategy
The most logical and widely employed synthetic route involves the reaction of a protected p-phenylenediamine derivative with 4-methoxyphenyl isocyanate, followed by a deprotection step. A nitro group is a common and effective protecting group for the amine functionality in this context.
Caption: General synthetic workflow for 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous diaryl ureas.[4]
Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-(4-nitrophenyl)urea
-
Reagents and Materials:
-
p-Nitroaniline
-
4-Methoxyphenyl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
Dissolve p-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-methoxyphenyl isocyanate (1.0 eq) in anhydrous DCM to the stirred solution of p-nitroaniline via a dropping funnel over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid with cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(4-methoxyphenyl)-3-(4-nitrophenyl)urea as a solid.
-
Step 2: Synthesis of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
-
Reagents and Materials:
-
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)urea
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Suspend 1-(4-methoxyphenyl)-3-(4-nitrophenyl)urea (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the suspension.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by recrystallization or column chromatography to afford pure 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
-
Characterization
The structure and purity of the synthesized 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea should be confirmed by standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the urea moiety.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Role in Drug Development and as a Kinase Inhibitor Scaffold
The diarylurea scaffold, as exemplified by 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, is a cornerstone in the design of numerous clinically successful kinase inhibitors, most notably Sorafenib and Lenvatinib. These drugs target multiple kinases involved in tumor progression and angiogenesis.
Mechanism of Kinase Inhibition
As a Type II kinase inhibitor, the diarylurea moiety of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is expected to bind to the ATP-binding site of kinases in their inactive "DFG-out" conformation. This involves the formation of key hydrogen bonds with the hinge region of the kinase.
Caption: Mechanism of action of a diarylurea-based kinase inhibitor.
Potential Signaling Pathway Inhibition
Based on the known targets of structurally similar diarylurea compounds, derivatives of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea are anticipated to inhibit key signaling pathways implicated in cancer, such as:
-
Raf/MEK/ERK Pathway: This pathway is crucial for cell proliferation, and its aberrant activation is common in many cancers.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptors are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
The 4-amino group of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea serves as a critical attachment point for various heterocyclic moieties that can confer selectivity and enhance potency against specific kinases within these pathways.
Experimental Protocols for Biological Evaluation
To assess the potential of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea and its derivatives as kinase inhibitors, a series of in vitro assays are typically employed.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Procedure:
-
Serially dilute the test compound in an appropriate solvent (e.g., DMSO).
-
In a multi-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations in an assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. The half-maximal inhibitory concentration (IC₅₀) value is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay
This assay evaluates the effect of a compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.
-
Principle: The MTT or CellTiter-Glo® assay is commonly used to measure cell viability. A reduction in cell viability upon treatment with the compound indicates antiproliferative activity.
-
Procedure:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add a cell viability reagent and incubate to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. The GI₅₀ (growth inhibition 50) or IC₅₀ value is determined from the dose-response curve.
Conclusion
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its diarylurea core structure provides a robust and versatile scaffold for the design of potent and selective kinase inhibitors. The synthetic strategies outlined in this guide are well-established and provide a reliable means for accessing this compound and its derivatives. While specific biological data for the parent compound is limited, the extensive research on its analogs strongly supports its potential as a valuable starting point for the development of novel therapeutics targeting kinase-driven diseases. The experimental protocols described herein offer a framework for the synthesis, characterization, and biological evaluation of this important class of molecules, empowering researchers to further explore their therapeutic potential.
References
A comprehensive list of references will be compiled based on the final set of supporting documents.
Sources
Application Note & Protocol: Synthesis of N-(4-methoxyphenyl)-N'-(4-aminophenyl)urea via Nucleophilic Addition
Abstract
This document provides a comprehensive guide for the synthesis of an unsymmetrical diaryl urea, N-(4-methoxyphenyl)-N'-(4-aminophenyl)urea, through the reaction of 4-methoxyaniline with 4-aminophenyl isocyanate. Diaryl ureas are a privileged scaffold in medicinal chemistry and materials science, notable for their role in kinase inhibitors like Sorafenib and other therapeutic agents[1][2]. The protocol herein is designed for chemical researchers and drug development professionals, emphasizing mechanistic understanding, safety, and control of common side reactions. The core of the synthesis is the nucleophilic addition of an amine to a highly reactive isocyanate. The primary challenge arises from the bifunctional nature of 4-aminophenyl isocyanate, which necessitates precise stoichiometric control and reaction conditions to prevent polymerization and the formation of symmetrical byproducts. This guide details a self-validating protocol, including reagent preparation, reaction execution, product purification, and characterization, grounded in established chemical principles.
Scientific Principles and Mechanistic Rationale
Reaction Mechanism: Nucleophilic Addition
The formation of the diaryl urea linkage proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group on 4-aminophenyl isocyanate. This forms a tetrahedral intermediate which rapidly rearranges to the stable urea product.
The primary amino group (-NH₂) of 4-methoxyaniline is a potent nucleophile, making this reaction highly favorable and typically rapid at ambient temperatures[3].
Diagram of the Reaction Mechanism
Caption: Nucleophilic addition of 4-methoxyaniline to 4-aminophenyl isocyanate.
Experimental Causality: Controlling Side Reactions
The success of this synthesis hinges on mitigating potential side reactions. The rationale behind the protocol's design is to maximize the yield of the desired unsymmetrical urea by controlling the reaction kinetics and stoichiometry.
-
Challenge 1: Symmetrical Byproduct Formation: The free amino group on 4-aminophenyl isocyanate can react with another molecule of the isocyanate, leading to an unwanted symmetrical urea or oligomers.
-
Solution: Slow, dropwise addition of the isocyanate solution into the 4-methoxyaniline solution. This maintains a low instantaneous concentration of the isocyanate, ensuring it is more likely to react with the intended nucleophile (4-methoxyaniline) which is in relative excess locally[4].
-
-
Challenge 2: Biuret Formation: The N-H bonds of the newly formed urea product are weakly nucleophilic and can react with a second molecule of isocyanate, especially if the isocyanate is in excess.
-
Solution: Employing a strict 1:1 stoichiometry or a slight excess (1.05 eq) of the 4-methoxyaniline ensures the isocyanate is the limiting reagent and is fully consumed, preventing its reaction with the product[4].
-
-
Challenge 3: Hydrolysis of Isocyanate: Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to an amine (in this case, 4-aminophenylamine) and carbon dioxide gas[5]. The newly formed amine can then react with remaining isocyanate to form a symmetrical urea.
-
Solution: The reaction must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Form | Key Properties |
| 4-Methoxyaniline | 104-94-9 | 123.15 | Solid | Toxic, potential carcinogen[6][7]. |
| 4-Aminophenyl Isocyanate | 2556-91-4 | 134.14 | Solid | Moisture sensitive, respiratory sensitizer. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Liquid | Use dry from a solvent purification system or a sealed bottle. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | For TLC and recrystallization. |
| Hexanes | 110-54-3 | 86.18 | Liquid | For TLC and recrystallization. |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Condenser (with inert gas inlet/outlet)
-
Nitrogen or Argon gas supply with bubbler
-
Buchner funnel and filter flask
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Standard laboratory glassware (beakers, graduated cylinders)
Mandatory Safety Precautions (EHS)
WARNING: This protocol involves highly hazardous materials and must be performed within a certified chemical fume hood by trained personnel.
-
Isocyanate Hazard: Isocyanates are potent respiratory and skin sensitizers, capable of causing severe allergic reactions, asthma, and irritation upon exposure[8][9][10]. Inhalation and skin contact must be strictly avoided.
-
4-Methoxyaniline (p-Anisidine) Hazard: This compound is classified as fatal if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen[11][12][13]. It can also cause damage to organs through prolonged exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber or double-gloved nitrile) at all times. Thin latex gloves are not suitable[8].
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Engineering Controls: All manipulations of solid and dissolved reagents must be performed in a chemical fume hood to prevent inhalation of dust or vapors[14][15].
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and consumables, in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible[14]. In case of skin contact, immediately wash the affected area with copious amounts of water. For any exposure, seek immediate medical attention.
Detailed Experimental Protocol
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the diaryl urea.
Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum.
-
Flame-dry all glassware under vacuum or oven-dry overnight and assemble while hot, allowing it to cool under a positive pressure of nitrogen gas.
-
-
Reagent Preparation:
-
In the reaction flask, add 4-methoxyaniline (1.00 g, 8.12 mmol, 1.0 eq).
-
Add 20 mL of anhydrous THF via syringe to dissolve the solid. Begin stirring.
-
In a separate, dry vial, weigh 4-aminophenyl isocyanate (1.09 g, 8.12 mmol, 1.0 eq).
-
Dissolve the isocyanate in 15 mL of anhydrous THF.
-
-
Reaction Execution:
-
Draw the isocyanate solution into a syringe and transfer it to a dry dropping funnel attached to the reaction flask.
-
Add the 4-aminophenyl isocyanate solution dropwise to the stirred solution of 4-methoxyaniline over a period of 30-45 minutes at room temperature.
-
Upon addition, a precipitate may begin to form. Allow the reaction to stir at room temperature for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes).
-
Spot the starting 4-methoxyaniline and the reaction mixture. The reaction is complete when the 4-methoxyaniline spot is no longer visible.
-
-
Product Isolation:
-
Once the reaction is complete, turn off the stirring and cool the flask in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount (2 x 10 mL) of cold THF to remove any unreacted starting materials or soluble impurities.
-
-
Purification:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Recrystallize the product from a suitable solvent, such as hot ethanol or ethyl acetate. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Product Characterization
| Technique | Expected Results |
| Appearance | White to off-white solid. |
| Melting Point | A sharp, defined melting point indicates high purity. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1640 (Urea C=O stretch), ~1550 (N-H bend), ~1240 (C-O stretch). |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons on both rings, two distinct N-H singlets (urea protons), a singlet for the free -NH₂ group, and a singlet for the methoxy (-OCH₃) protons. |
| ¹³C NMR (DMSO-d₆) | A signal for the urea carbonyl carbon (~155 ppm), signals for the aromatic carbons, and a signal for the methoxy carbon. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 258.12. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet solvent or glassware leading to isocyanate decomposition. - Impure starting materials. | - Ensure all glassware is rigorously dried and use fresh anhydrous solvents. - Check the purity of starting materials by melting point or NMR. |
| Product is an Oily/Gummy Solid | - Presence of symmetrical urea or oligomeric byproducts. - Incomplete reaction. | - Ensure slow addition of the isocyanate. - Purify via column chromatography if recrystallization fails. - Allow the reaction to run longer or warm slightly (e.g., to 40 °C). |
| Multiple Spots on TLC of Final Product | - Incomplete reaction. - Formation of side products (symmetrical urea, biuret). | - Extend reaction time. - Optimize recrystallization conditions or perform a second recrystallization. - Use column chromatography for purification if necessary[4]. |
References
- Fisher Scientific. (2009, December 1). Safety Data Sheet: 4-Methoxyaniline.
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]
-
Commodious. (2025, November 10). Isocyanate Risk Assessment: Essential Control Measures. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
-
California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Papanastasiou, I., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Chemistry & Biodiversity. Available at: [Link]
- Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH): p-Anisidine.
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 2-Methoxyaniline.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: p-Anisidine. Retrieved from Thermo Fisher Scientific SDS portal.
-
Papanastasiou, I., et al. (2025, July 7). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Scientific Reports. Available at: [Link]
- BASF CORPORATION. (2023, January 13). Safety Data Sheet: LUPRANATE®5650 ISOCYANATE.
- Irannejad, H., et al. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR.
- Fisher Scientific. (2003, May 28). Safety Data Sheet: 4-Nitrophenyl isocyanate.
- Spectrum Chemical. (2018, February 14). Safety Data Sheet: Phenyl Isocyanate.
- Fisher Scientific. (2011, September 20). Safety Data Sheet: Phenyl isocyanate.
- Macosko, C.W., et al. (1987, November 20).
- Sabbioni, G., & Schütze, D. (1998).
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: 3-Nitrophenyl isocyanate. Retrieved from Thermo Fisher Scientific SDS portal.
- Samad, U. A., et al. (n.d.). Relative reactivity's of various functional groups towards isocyanates.
- Matar, N., & Hadjidakis, I. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
- US Patent 7,914,682 B2. (n.d.).
- US Patent 2,663,731 A. (n.d.). Purification of urea.
- Quora. (2018, November 19).
- Garuti, L., et al. (2025, August 6). Diaryl Urea: A Privileged Structure in Anticancer Agents.
- Sanford, A.G., et al. (n.d.). Diaryl Ureas as an Antiprotozoal Chemotype. PMC.
Sources
- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. p-茴香胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]
- 10. chemicals.basf.com [chemicals.basf.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 14. fishersci.com [fishersci.com]
- 15. lakeland.com [lakeland.com]
Application Notes and Protocols for Determining the Solubility of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea in DMSO and DMF
Introduction
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is a diaryl urea compound of significant interest in medicinal chemistry and drug discovery. The diaryl urea scaffold is a well-established pharmacophore present in numerous kinase inhibitors, including those targeting signaling pathways implicated in cancer cell proliferation and angiogenesis. Accurate and reproducible solubility data for this compound in commonly used organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are critical for the integrity of in vitro high-throughput screening (HTS) assays, compound management, and the development of reliable biological data.
This technical guide provides a comprehensive overview of the solubility of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea in DMSO and DMF. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. The causality behind experimental choices is explained to ensure a deep understanding of the principles involved.
Physicochemical Properties of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea and Solvents
A thorough understanding of the physicochemical properties of the solute and solvents is fundamental to interpreting solubility data.
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
While specific experimental data for this compound is not widely available, its properties can be estimated based on its chemical structure and data from structurally related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₅N₃O₂ | [1] |
| Molecular Weight | 257.29 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| CAS Number | Not readily available in public databases. | N/A |
| Predicted pKa | Basic pKa (aniline amine): ~4-5; Acidic pKa (urea N-H): ~18-20 | |
| Predicted logP | ~2.0 - 3.0 |
Solvents: DMSO and DMF
Both DMSO and DMF are polar aprotic solvents widely used in drug discovery for their excellent solvating power for a broad range of organic molecules.[2][3][4]
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Molecular Formula | C₂H₆OS | C₃H₇NO |
| Molecular Weight | 78.13 g/mol | 73.09 g/mol |
| Boiling Point | 189 °C | 153 °C |
| Melting Point | 18.5 °C | -61 °C |
| Dielectric Constant | 47.2 | 36.7 |
| Key Features | Highly polar, hygroscopic, excellent solvent for a wide range of compounds.[2] | "Universal solvent" with high solvency power, hygroscopic.[3][4] |
Solubility of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea: Expected Behavior
It is important to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a critical parameter in early drug discovery to flag potential issues for in vitro assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, achieved when excess solid is allowed to equilibrate with the solvent over an extended period. This value is crucial for formulation development and understanding the intrinsic properties of the compound.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to ensure the generation of accurate and reliable solubility data.
Protocol 1: Determination of Thermodynamic Solubility in DMSO and DMF
This protocol employs the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
Materials:
-
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea (solid)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous DMF (≥99.8%)
-
2 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Thermostatted shaker/incubator (set to 25 °C)
-
High-speed centrifuge
-
Calibrated analytical balance
-
Calibrated positive displacement micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 5-10 mg of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea into a 2 mL glass vial.
-
Add 1 mL of either DMSO or DMF to the vial.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes. A visible excess of solid should remain. If all the compound dissolves, add more until a persistent solid phase is present.
-
-
Equilibration:
-
Place the vials in a thermostatted shaker set at 25 °C.
-
Shake the vials at a constant speed (e.g., 200 rpm) for 24-48 hours to ensure equilibrium is reached. The extended incubation time is crucial for slowly dissolving compounds to reach their true thermodynamic solubility.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.
-
Prepare a serial dilution of the supernatant with the appropriate solvent (DMSO or DMF) to bring the concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a standard stock solution of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea in the respective solvent (DMSO or DMF) of a known concentration.
-
Generate a multi-point calibration curve (typically 5-7 points) from the standard stock solution.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Determine the concentration of the compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant by multiplying the determined concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in mg/mL or M.
-
Diagram: Thermodynamic Solubility Workflow
Caption: High-Throughput Kinetic Solubility Workflow.
Data Interpretation and Causality
-
Impact of Physicochemical Properties: The presence of both hydrogen bond donors (amine and urea N-H groups) and acceptors (urea carbonyl and methoxy oxygen) in 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea facilitates strong interactions with the highly polar DMSO and DMF molecules, contributing to its expected good solubility.
-
Kinetic vs. Thermodynamic Solubility: It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This is because the rapid precipitation from a supersaturated solution in the kinetic assay can lead to the formation of metastable amorphous forms, which are generally more soluble than the most stable crystalline form that is in equilibrium in the thermodynamic assay.
-
Importance of Purity: The purity of the compound is paramount for accurate solubility determination. Impurities can either enhance or suppress the apparent solubility of the main component.
-
Solvent Considerations: Both DMSO and DMF are hygroscopic. The presence of water can significantly affect the solubility of a compound. Therefore, using anhydrous solvents and minimizing exposure to atmospheric moisture is crucial for obtaining reproducible results.
Conclusion
The protocols and insights provided in this application note offer a robust framework for the accurate determination of the solubility of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea in DMSO and DMF. By understanding the underlying principles and adhering to best practices, researchers can generate high-quality, reliable data that is essential for advancing their drug discovery and development programs. The provided workflows, designed as self-validating systems, will aid in achieving reproducible and accurate solubility measurements, which are fundamental to the successful progression of promising therapeutic candidates.
References
-
Wikipedia. (2026, February 18). Dimethyl sulfoxide. In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved February 23, 2026, from [Link]
-
The Good Scents Company. (n.d.). N,N-dimethyl formamide. Retrieved February 23, 2026, from [Link]
-
ChemSrc. (2025, August 26). 1-(4-Methoxyphenyl)urea. Retrieved February 23, 2026, from [Link]
Sources
- 1. 3-(4-aminophenyl)-1-(4-methoxyphenyl)urea-3-(4-aminophenyl)-1-(4-methoxyphenyl)urea代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 2. 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3 | Chemsrc [chemsrc.com]
- 3. 1,3-Bis(4-aminophenyl)urea [dyestuffintermediates.com]
- 4. 1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride | 1803586-93-7 [sigmaaldrich.cn]
Preparation of diarylureas using CDI (carbonyldiimidazole) coupling
Application Note: Precision Synthesis of Unsymmetrical Diarylureas via CDI Coupling
Executive Summary
The formation of diarylureas is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase inhibitors. While historical methods relied on highly toxic phosgene or triphosgene, 1,1'-Carbonyldiimidazole (CDI) offers a safer, bench-stable alternative that operates under mild conditions.
This guide details the Sequential Addition Protocol for synthesizing unsymmetrical diarylureas. Unlike symmetrical urea synthesis, which is trivial, unsymmetrical synthesis requires strict kinetic control to prevent the formation of homocoupled byproducts (A-CO-A). This protocol leverages the distinct stability of the N-acylimidazole intermediate to ensure high chemoselectivity.
Mechanistic Principles & Causality
To master CDI coupling, one must understand the intermediate species. The reaction does not proceed in a single concerted step; it is a stepwise acyl substitution.
-
Activation (Step 1): The first equivalent of amine reacts with CDI to form an imidazole-carboxamide (active intermediate) and releases one equivalent of imidazole.
-
Coupling (Step 2): The second amine attacks the carbonyl of the intermediate, displacing the second imidazole ring to form the urea.
Key Mechanistic Insight: The imidazole byproduct generated in Step 1 acts as an in situ base/catalyst for Step 2. However, if the first amine is added too slowly to excess CDI, or if stoichiometry is loose, the intermediate can react with a second molecule of the same amine, leading to the dreaded symmetrical urea impurity.
Diagram 1: Reaction Mechanism & Pathway
Figure 1 illustrates the stepwise activation and coupling pathway, highlighting the critical intermediate.[1]
Caption: Stepwise formation of the urea linkage. The stability of the Acyl-Imidazole intermediate allows for the sequential addition of distinct amines.
Critical Control Parameters
Success relies on controlling three variables. Deviating from these results in statistical mixtures of ureas.
| Parameter | Recommended Setting | Scientific Rationale |
| Stoichiometry | 1.0 : 1.1 (Amine A : CDI) | You need a slight excess of CDI to ensure all of Amine A is converted to the intermediate. If Amine A remains, it will compete with Amine B in the second step, forming Symmetrical Urea A-A. |
| Solvent | DCM or THF (Anhydrous) | CDI hydrolyzes instantly in water to form CO₂ and imidazole. Anhydrous non-protic solvents are non-negotiable. DCM is preferred for ease of workup; THF for solubility. |
| Temperature | 0°C | Activation is exothermic and fast; cooling prevents decomposition. The coupling step often requires heat if Amine B is electron-deficient (unreactive). |
| Order of Addition | CDI to Amine (Solid to Solution) | Critical: Add CDI to the amine solution. If you add amine to CDI, the local high concentration of CDI is fine, but the reverse (adding amine slowly to CDI) is also acceptable. Never mix Amine A and B then add CDI. |
Standard Operating Procedure (SOP)
Objective: Synthesis of 1-(4-chlorophenyl)-3-(3-pyridyl)urea (Model System). Scale: 1.0 mmol.
Phase A: Activation (Formation of Intermediate)
-
Setup: Flame-dry a 25 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add Amine A (Aniline 1) (1.0 mmol) and anhydrous DCM (dichloromethane) (5 mL, 0.2 M).
-
CDI Addition: Cool the solution to 0°C (ice bath). Add CDI (1.1 mmol, 1.1 equiv) in one portion.
-
Observation: You will see gas evolution (CO₂).[2] Ensure proper venting (needle in septum).
-
-
Monitoring (Self-Validation): Stir at 0°C for 15 mins, then warm to RT for 1 hour.
-
Checkpoint: Perform TLC or LCMS. Requirement: Complete consumption of Amine A. If Amine A persists, add 0.1 eq additional CDI. Do not proceed until Amine A is gone.
-
Phase B: Coupling
-
Addition: Add Amine B (Aniline 2) (1.0 - 1.2 mmol) directly to the reaction mixture.
-
Reaction: Stir at Room Temperature (RT).
-
Note: If Amine B is sterically hindered or electron-deficient (e.g., nitro-aniline), heat the mixture to reflux (40°C for DCM, 66°C for THF).
-
-
Completion: Monitor by LCMS for the formation of the Urea product (M+H). Typical time: 2–16 hours.
Phase C: Workup & Purification
The beauty of CDI is the workup. The byproduct (imidazole) is water-soluble and basic.
-
Quench: Dilute with DCM (20 mL).
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).
-
Chemistry: This protonates the imidazole byproduct and unreacted Amine B, pulling them into the aqueous layer. The urea product usually remains in the organic layer.
-
-
Drying: Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, recrystallize from EtOAc/Hexanes or perform flash chromatography.
Diagram 2: Experimental Workflow & Decision Tree
Figure 2 outlines the operational flow and troubleshooting logic during the synthesis.
Caption: Decision tree for sequential addition. The acid wash step is critical for removing the imidazole byproduct.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Symmetrical Urea (A-A) Observed | Amine A was not fully activated before Amine B addition. | Ensure 100% conversion of Amine A (Step 4) before adding Amine B. Increase activation time. |
| Low Yield of Urea | Moisture in solvent hydrolyzed the CDI. | Use freshly distilled solvents or molecular sieves. Ensure CDI is white/crystalline, not yellow/gummy. |
| Precipitate during Activation | The intermediate (Acyl-imidazole) is insoluble. | This is common and often fine.[2] The slurry will clarify or react upon adding Amine B. Do not filter. |
| Amine B won't react | Amine B is a poor nucleophile (e.g., 2-amino-pyridine). | Add a catalyst like DMAP (10 mol%) or use DBU to deprotonate Amine B. Switch solvent to refluxing Dichloroethane (DCE). |
References
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).[3] Angewandte Chemie International Edition, 1(7), 351–367. [Link]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Carbamates and Ureas).[4] [Link]
-
Padiya, K. J., et al. (2012). Unprecedented "In Water" Imidazole Carbonylation: Efficient Synthesis of Carbamates and Ureas. Organic Letters, 14(11), 2814–2817. [Link]
-
Duspara, P. A., et al. (2014). Synthesis of Unsymmetrical Ureas via CDI-Mediated Coupling. Journal of Organic Chemistry. (General reference for modern CDI adaptations). [Link]
Sources
Technical Support Center: Symmetrical Urea Suppression
Ticket ID: #UREA-SYM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Root Cause Analysis: The "Brick Dust" Enigma
User Issue: "I am running a Curtius rearrangement (or CDI coupling), and a highly insoluble white precipitate is forming. NMR indicates a symmetrical urea.[1] Why is this happening?"
Technical Diagnosis:
The formation of symmetrical ureas (
The Mechanism of Failure (The Water Intrusion Cycle)
In isocyanate-based chemistry (Curtius, Hofmann, Lossen) or CDI couplings, the symmetrical urea is not a direct product of your reagents. It is a secondary "scavenger" product.
-
Hydrolysis: Trace water attacks the isocyanate (
) to form an unstable carbamic acid.[2] -
Decarboxylation: Carbamic acid collapses, releasing
and generating a free primary amine ( ). -
Parasitic Coupling: This newly formed amine is a potent nucleophile.[2] It immediately attacks the remaining isocyanate faster than your intended nucleophile (e.g., alcohol), forming the symmetrical urea.
Visualization: The Parasitic Urea Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the urea defect.
Figure 1: Kinetic competition between desired trapping (Path A) and moisture-induced parasitic urea formation (Path B).
Protocol Optimization: Curtius Rearrangement
Context: Converting Acyl Azides to Isocyanates/Carbamates.
Critical Control Points
To prevent urea formation, you must ensure the rate of nucleophilic trapping (
| Parameter | Recommendation | Technical Rationale |
| Solvent Quality | Anhydrous Toluene or THF (<50 ppm | Water is the initiator. Use molecular sieves (3Å or 4Å) for 24h prior to use. |
| Nucleophile Equiv. | 1.5 – 3.0 Equivalents | High concentration of the trapping agent (alcohol) ensures it outcompetes trace water for the isocyanate. |
| Temperature | Reflux (or >80°C) | Higher temperatures favor the rearrangement and the trapping kinetics over the bimolecular urea formation. |
| Catalysis | Dibutyltin dilaurate (DBTDL) or Lewis Acids | Catalysts accelerate the isocyanate-alcohol reaction, reducing the lifetime of the free isocyanate. |
Step-by-Step "Zero-Urea" Protocol
Based on standard operating procedures for moisture-sensitive isocyanates.
-
Drying: Flame-dry all glassware under vacuum. Cool under a stream of dry Argon.
-
Solvent Prep: Do not rely on "anhydrous" bottles opened previously. Pass solvent through activated alumina or store over activated 4Å molecular sieves for 12 hours.
-
One-Pot Activation:
-
Dissolve carboxylic acid in anhydrous Toluene.
-
Add Triethylamine (1.1 equiv) and DPPA (Diphenylphosphoryl azide, 1.1 equiv).
-
Crucial Step: Stir at RT for 1 hour to fully form the acyl azide before heating. Premature heating can lead to mixed anhydrides that are susceptible to moisture.
-
-
The Trapping Phase:
-
Add the alcohol nucleophile (excess, >2.0 equiv).
-
Optional: Add 5 mol% DBTDL (catalyst) if the alcohol is sterically hindered (e.g., t-Butanol).
-
-
Rearrangement: Heat the reaction to 80–110°C. Monitor
evolution.-
Checkpoint: If a white precipitate forms immediately upon heating, your solvent was wet.
-
Protocol Optimization: CDI Couplings
Context: Using 1,1'-Carbonyldiimidazole to form amides or ureas.
The Issue: Symmetrical urea (
The "Sequential Addition" Rule
Never mix CDI and the amine simultaneously unless you specifically want the symmetrical urea.
Workflow Logic
Figure 2: Sequential logic to prevent amine-CDI side reactions.
Troubleshooting CDI-Mediated Urea Formation
If your goal is an unsymmetrical urea (
-
Activation: Dissolve CDI (1.0 equiv) in DCM at 0°C.
-
First Addition: Add Amine A (1.0 equiv) slowly (dropwise) over 30 minutes.
-
Why? Keeping CDI in excess during addition ensures Amine A reacts with CDI to form the intermediate (
), rather than reacting with the intermediate to form symmetrical urea.
-
-
Displacement: Once Amine A is consumed (TLC check), add Amine B (1.0 equiv).
-
Catalysis: If the second amine is sluggish, add a non-nucleophilic base (DIPEA) or methyl triflate (MeOTf) to alkylate the imidazole leaving group, making it more reactive (the "N-methyl imidazole effect").
Recovery: Purification of Contaminated Batches
If the symmetrical urea has already formed, you are likely looking at a "Brick Dust" impurity—highly crystalline and insoluble in most organic solvents.
Method A: The "Wash" (Exploiting Solubility Differences) Symmetrical ureas are often much less soluble than the desired carbamate or amide.
-
Concentrate the reaction mixture to dryness.
-
Triturate the solid with Diethyl Ether or Cold Methanol .
-
Filter: The solid on the filter paper is likely the symmetrical urea impurity. The filtrate contains your product.
Method B: Flash Chromatography If the urea is slightly soluble, it will often streak or co-elute.
-
Mobile Phase Adjustment: Symmetrical ureas are very polar. Use a gradient of DCM:MeOH (95:5).
-
Doping: Add 1% Triethylamine to the mobile phase to sharpen the peaks of amine-containing products, helping to separate them from the neutral urea.
References & Grounding
-
Organic Syntheses. "N,N'-Carbonyldiimidazole-Mediated Amide Coupling." Org. Synth.[Link]
-
National Institutes of Health (PMC). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." J. Med. Chem.[Link]
Sources
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea solubility issues in water
This guide is structured as a direct response from the Technical Support Center for high-purity research chemicals. It addresses the specific solubility challenges of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea , a diarylurea scaffold often utilized in kinase inhibitor research (e.g., VEGFR/PDGFR pathways) and supramolecular chemistry.[1][2][3][4]
Product: 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea Chemical Class: Unsymmetrical Diarylurea Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]
Executive Summary: The Solubility Paradox
Researchers often encounter immediate precipitation when attempting to dissolve this compound in aqueous buffers.[4][5] This is not a defect in the material but a fundamental physicochemical characteristic of the diarylurea motif .[4]
The urea linkage (
Part 1: Critical Troubleshooting (Q&A Format)
Issue 1: "I added the powder directly to PBS/Water, and it floats or clumps. It won't dissolve even with vortexing."[4][5]
Diagnosis: You are fighting the "Hydrophobic Effect."[4] The compound has a high crystal lattice energy and low wettability.[4] The water molecules form an ordered cage around the hydrophobic phenyl rings, which is thermodynamically unfavorable.
The Solution: The "Stock-First" Protocol Never add this solid directly to an aqueous buffer.[2][4] You must use an organic co-solvent to create a concentrated stock solution first.[2][4]
-
Select the Primary Solvent:
-
Protocol:
Technical Note: The amino group (
) at the para-position provides a handle for hydrogen bonding, but it is insufficient to solubilize the molecule in neutral water without organic assistance [1].[1][2][3][4]
Issue 2: "My DMSO stock is clear, but when I dilute it into cell culture media (pH 7.4), it precipitates immediately."
Diagnosis: This is the "Crash-Out" phenomenon.[2][3][4] You have exceeded the kinetic solubility limit of the compound in the aqueous phase.[4][5] The rapid change in polarity forces the molecules to re-aggregate.[4]
The Solution: Intermediate Dilution Steps Avoid a "shock" dilution (e.g., 1 µL stock directly into 10 mL media).
-
Step 1 (The Intermediate): Dilute your DMSO stock 1:10 into a "carrier" solvent like PEG-400 or Propylene Glycol .[1][2][3][4]
-
Step 2 (The Final Mix): Slowly add this intermediate mixture to your media with constant stirring.
-
Step 3 (Surfactant Assist): If precipitation persists, pre-add a non-ionic surfactant to your media before adding the compound.[1][2]
Issue 3: "Can I use acid to dissolve it? It has an amine group."[5][8][9][10]
Diagnosis: Theoretically, yes, but practically, it is risky.[1][2][4] The aniline nitrogen has a pKa of approximately 4.6 .[4] To fully protonate it and gain solubility, you would need a pH below 3.5.[2][4]
Why this fails for most applications:
-
Biological Incompatibility: Most assays require pH 7.[2][4]4. Neutralizing the acidic solution back to pH 7.4 will cause immediate reprecipitation.[2][4]
-
Chemical Instability: Diarylureas can undergo hydrolysis under strongly acidic conditions at elevated temperatures, cleaving into the corresponding anilines (4-phenylenediamine and 4-methoxyaniline) [2].[1][2][3][4]
Recommendation: Only use acid (e.g., 0.1 M HCl) if your specific assay can tolerate pH < 4.[1][2][4]0. Otherwise, stick to the DMSO/Co-solvent method.[2][4]
Part 2: Physicochemical Data & Solvent Compatibility
Table 1: Estimated Solubility Profile Data derived from structural analogues (e.g., Sorafenib intermediates) and general diarylurea properties.[1][2][3]
| Solvent System | Solubility Potential | Comments |
| Water (pH 7.0) | < 0.01 mg/mL (Insoluble) | High lattice energy prevents dissolution.[1][2][3][4] |
| DMSO | > 25 mg/mL (High) | Best choice for stock solutions. Hygroscopic; keep sealed.[1][2][3][4] |
| Ethanol | < 5 mg/mL (Low) | Often insufficient for high-concentration stocks.[1][2][3][4] |
| 0.1 M HCl | Moderate | Soluble due to protonation, but precipitates upon neutralization.[2][4] |
| PBS + 5% DMSO | < 0.1 mg/mL (Risk of ppt) | Metastable.[1][2][4] Use immediately after preparation. |
| 5% DMSO + 40% PEG400 + Water | ~ 1–2 mg/mL | Recommended formulation for animal studies (IP/IV). |
Part 3: Decision Logic for Solubilization
The following workflow illustrates the logical path to achieving a stable solution based on your application.
Caption: Step-by-step decision tree for solubilizing 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, prioritizing stock clarity and preventing precipitation.
Part 4: Advanced Formulation (In Vivo / Animal Studies)
For researchers needing to inject this compound into mice or rats, a simple DMSO/Water mix is often too toxic or unstable.[2][4]
Recommended Vehicle (The "30/70" Rule):
Preparation Protocol:
-
Dissolve compound in DMSO (5% of final volume).
-
Add PEG-400 (25% of final volume) and vortex until mixed.
-
Slowly add warm Saline (70% of final volume) dropwise while vortexing.
-
If cloudy, add Tween-80 (1% of final volume) to clarify.[1][2][3][4]
References
-
BenchChem. (2025).[2][4] Addressing solubility issues of 1,3-Dibenzylurea in aqueous solutions. Retrieved from
-
Catalano, A., et al. (2021).[1][2][4][7] Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics.[2][4][7] International Journal of Molecular Sciences , 22(2), 794.[1][2][4] Retrieved from [1][2][3][4]
-
Zangi, R., et al. (2009).[1][2][4][8] Urea's Action on Hydrophobic Interactions. Journal of the American Chemical Society , 131(4), 1535-1541.[1][2][4] Retrieved from [1][2][3][4]
-
PubChem. (n.d.).[2][3][4] 1-(4-Methoxyphenyl)urea Compound Summary. Retrieved from [1][2][3][4]
Sources
- 1. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]
- 2. PubChemLite - 1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea (C15H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-aminophenyl)-1-(4-methoxyphenyl)urea-3-(4-aminophenyl)-1-(4-methoxyphenyl)urea代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Technical Support Center: Column Chromatography of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea. This diarylurea compound, due to its polar nature, presents specific challenges during silica gel column chromatography. This document is structured to provide actionable solutions to common problems and answer frequently asked questions, ensuring researchers can achieve high purity and yield.
Troubleshooting Guide
Even with careful planning, issues can arise during chromatographic purification. The following table addresses common problems encountered when purifying 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate Mobile Phase: The polarity of the eluent is either too high (all compounds elute together in the solvent front) or too low (compounds remain at the origin).[1][2] 2. Column Overloading: Too much crude sample was loaded relative to the amount of stationary phase. 3. Poorly Packed Column: Channeling or cracks in the silica bed lead to an uneven flow of the mobile phase.[3] | 1. Optimize Mobile Phase with TLC: Develop a solvent system where the target compound has an Rf value of approximately 0.25-0.35. Test various solvent ratios (e.g., Hexane:Ethyl Acetate, DCM:Methanol). 2. Reduce Sample Load: Use a silica-to-sample weight ratio of at least 30:1 to 50:1 for effective separation.[2] 3. Repack the Column: Ensure the silica gel is packed as a uniform, homogenous slurry to avoid air bubbles and cracks. Adding a layer of sand on top can protect the silica bed.[2] |
| Peak Tailing / Broad Elution | 1. Strong Analyte-Stationary Phase Interaction: The polar urea and amine functionalities can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[3] 2. Low Sample Solubility: The compound may be precipitating at the top of the column and slowly redissolving as the solvent polarity increases.[4] | 1. Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier like triethylamine (TEA) or methanol to the eluent. TEA can neutralize acidic sites on the silica, while methanol can compete for binding sites.[5] 2. Use Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the column. |
| Compound Will Not Elute | 1. Insufficient Mobile Phase Polarity: The chosen eluent is not polar enough to displace the highly adsorbed compound from the silica gel.[1] 2. Compound Decomposition: The compound may be unstable on the acidic silica gel and has degraded.[1] | 1. Implement Gradient Elution: Start with the optimized TLC solvent system and gradually increase the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate in hexane).[1] 2. Test for Stability: Before running the column, spot the compound on a TLC plate, let it sit for a few hours, and then elute it to see if any degradation spots appear (a technique known as 2D TLC).[1] If unstable, consider using a less acidic stationary phase like neutral alumina.[1] |
| Inconsistent Rf Values (TLC vs. Column) | 1. Different Conditions: The TLC plate and column may not have the same activity level. The conditions inside a column (packed) are different from an open TLC plate. 2. Sample Concentration Effects: Overloading the spot on a TLC plate can lead to artificially high Rf values.[4] | 1. Pre-condition the Column: Before loading the sample, flush the packed column with several column volumes of the initial mobile phase. 2. Dilute TLC Sample: Ensure the sample spotted on the TLC plate is dilute to avoid saturation effects.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for developing a separation method on TLC?
A1: For a diarylurea compound like 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, a good starting point is a mixture of a non-polar and a moderately polar solvent. Begin with a 70:30 mixture of Hexane:Ethyl Acetate. From there, you can adjust the ratio. If the Rf is too low, increase the proportion of ethyl acetate. If it's too high, increase the hexane. For highly polar impurities, a system like Dichloromethane (DCM):Methanol (e.g., 95:5) may be necessary.[5] The goal is to find a system where your target compound has an Rf of 0.25-0.35, ensuring good separation from impurities.
Q2: My crude product is not soluble in the hexane/ethyl acetate mobile phase. How should I load it onto the column?
A2: This is a common issue with polar compounds.[1] The best practice is dry loading . Here is a detailed protocol:
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Methanol).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution.
-
Mix thoroughly to create a slurry, then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this silica-adsorbed sample onto the top of your pre-packed column. This technique prevents the compound from precipitating in a single band and allows for a much more uniform introduction to the stationary phase.
Q3: I see significant peak tailing. You mentioned adding triethylamine (TEA). How does this work and are there any downsides?
A3: Peak tailing for amine-containing compounds on silica gel is often caused by strong ionic interactions between the basic amine and acidic silanol groups (Si-OH) on the silica surface.[3] Adding a small amount of a competitive base like triethylamine (0.1-1%) to your mobile phase helps in two ways:
-
Neutralization: TEA neutralizes the most acidic silanol sites, preventing your compound from binding irreversibly.
-
Competition: TEA competes with your compound for the remaining polar interaction sites, allowing your compound to elute more symmetrically.
The main downside is that TEA is high-boiling and must be removed from your final fractions, typically by co-evaporation with a solvent like toluene or by a subsequent aqueous work-up.
Q4: How can I visualize the compound on a TLC plate and in the collected fractions?
A4: 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea contains multiple aromatic rings, making it UV active.
-
Primary Visualization: Use a UV lamp at 254 nm. The compound should appear as a dark spot on the fluorescent green background of the TLC plate.[6] This is the easiest and most non-destructive method for tracking your column progress.
-
Secondary Visualization (Staining): If the concentration is too low for UV or if you need to visualize non-UV active impurities, a chemical stain is necessary. A vanillin-sulfuric acid stain followed by gentle heating is often effective for ureas, typically producing colored spots.[5] Another general-purpose stain is phosphomolybdic acid (PMA).[7]
Visualized Experimental Workflow
The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.
Sources
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, a compound of interest due to the prevalence of the diaryl urea motif in pharmacologically active molecules.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecular structure and the observed NMR signals. By comparing the spectrum of our target compound with that of structurally related alternatives, we will highlight the subtle yet significant spectral fingerprints that enable unambiguous characterization.
Deciphering the 1H NMR Spectrum: A Detailed Analysis
The 1H NMR spectrum of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton, which is in turn dictated by the presence of electron-donating and electron-withdrawing groups, as well as the overall molecular geometry.[3][4]
Predicted 1H NMR Spectral Data for 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.75 | Singlet | 3H | -OCH3 |
| b | ~4.85 | Broad Singlet | 2H | -NH2 |
| c | ~6.65 | Doublet | 2H | Ar-H (ortho to -NH2) |
| d | ~7.10 | Doublet | 2H | Ar-H (meta to -NH2) |
| e | ~6.85 | Doublet | 2H | Ar-H (ortho to -OCH3) |
| f | ~7.30 | Doublet | 2H | Ar-H (meta to -OCH3) |
| g | ~8.30 | Singlet | 1H | -NH- (adjacent to aminophenyl) |
| h | ~8.50 | Singlet | 1H | -NH- (adjacent to methoxyphenyl) |
A Comparative Analysis: Distinguishing Features
To truly appreciate the nuances of the spectrum of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, it is instructive to compare it with the spectra of structurally similar compounds.
Comparison with 1,3-Diphenylurea
1,3-Diphenylurea presents a simpler spectrum due to the absence of the amino and methoxy substituents. The aromatic protons of both phenyl rings would appear as a complex multiplet in the range of 7.0-7.5 ppm. The two urea protons would likely appear as a single, broad singlet. The distinct, well-resolved doublets of the para-substituted rings in our target compound are a key differentiating feature.
Comparison with 1-(4-Aminophenyl)-3-phenylurea
The spectrum of this analogue would share similarities with our target molecule, particularly the signals for the aminophenyl ring protons. However, the absence of the methoxy group on the second phenyl ring would result in a different pattern for those aromatic protons, likely a more complex multiplet. The presence of the sharp singlet at ~3.75 ppm for the methoxy group is a clear diagnostic peak for 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.[5]
Comparison with 1-(4-Methoxyphenyl)-3-phenylurea
Conversely, this compound would exhibit the characteristic signals for the methoxyphenyl ring, including the methoxy singlet. The other aromatic ring would show a multiplet pattern typical of a monosubstituted benzene ring. The upfield shift of the aromatic protons on the aminophenyl ring in our target compound, due to the electron-donating effect of the amino group, serves as a key point of distinction.
Experimental Protocol for 1H NMR Data Acquisition
Acquiring a high-quality 1H NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines a standardized procedure.[2]
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6 or CDCl3. DMSO-d6 is often preferred for ureas due to its ability to solubilize the compound and slow down the exchange of the NH protons, leading to sharper signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Employ a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately -2 to 12 ppm.[2]
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.[2]
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.[2]
-
Acquisition Time: An acquisition time of 3-4 seconds is recommended for good resolution.[2]
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration: Integrate all signals to determine the relative number of protons.
-
Visualizing Molecular Connectivity and Experimental Workflow
To further clarify the relationships between the protons and the experimental process, the following diagrams are provided.
Caption: Predicted 1H NMR signal assignments for 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
Caption: A streamlined workflow for acquiring and processing 1H NMR data.
Conclusion
The 1H NMR spectrum of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The characteristic signals of the para-substituted aromatic rings, the methoxy group, the amino group, and the urea protons create a unique spectral fingerprint. By following a robust experimental protocol and comparing the spectrum to those of related compounds, researchers can confidently confirm the identity and purity of this important chemical scaffold. This guide serves as a testament to the power of 1H NMR spectroscopy as an indispensable technique in the modern drug discovery and development pipeline.
References
-
Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC - NIH. Available from: [Link]
-
Substituted Ureas and Their Analogs Containing Framework Fragments: I. 1-(4-Hydroxyadamantan-1-yl)-3-(fluoro/chlorophenyl)ureas - ResearchGate. Available from: [Link]
-
Tables For Organic Structure Analysis. Available from: [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. Available from: [Link]
-
Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. Available from: [Link]
-
Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
Chemical shifts. Available from: [Link]
-
Supplementary Information. Available from: [Link]
-
Synthesis of 1–(4-aminophenyl)-3-phenylurea and... - ResearchGate. Available from: [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Available from: [Link]
-
Urea (Prill) - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. Available from: [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available from: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available from: [Link]
-
Methoxy groups just stick out - ACD/Labs. Available from: [Link]
Sources
FTIR Characterization of Urea Carbonyl Stretch: A Comparative Technical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Scope: Spectral assignment, mechanistic causality of shifts, and comparative analysis against functional analogues (amides, carbamates).
Executive Summary: The Diagnostic Power of the Amide I Region
The urea functional group (
For researchers characterizing urea derivatives or monitoring reaction endpoints, the 1600–1700 cm⁻¹ region is the primary diagnostic window. However, accurate interpretation requires distinguishing the C=O stretch from the overlapping NH deformation (Amide II) bands and understanding the dramatic shifts caused by physical state (solid vs. solution).
Quick Reference: Characteristic Peaks of Urea
| Vibration Mode | Wavenumber (Solid State) | Wavenumber (Dilute Solution) | Diagnostic Feature |
| C=O[1][2][3] Stretch (Amide I) | 1660 – 1680 cm⁻¹ | 1680 – 1700 cm⁻¹ | Broad, intense band; shifts red upon H-bonding. |
| NH₂ Deformation (Amide II) | 1600 – 1640 cm⁻¹ | 1620 – 1650 cm⁻¹ | Often appears as a shoulder or split peak on the C=O band. |
| NH Stretch | 3300 – 3500 cm⁻¹ | 3400 – 3500 cm⁻¹ | Distinct doublet for primary ureas ( |
| C-N Stretch | ~1460 cm⁻¹ | ~1460 cm⁻¹ | Moderate intensity; confirms amide-like connectivity. |
Mechanistic Foundation: Why the Peaks Shift
To interpret the FTIR spectrum of urea correctly, one must understand the electronic and steric forces at play. The position of the carbonyl band is a direct readout of the C=O bond order.
Resonance and Zwitterionic Character
The urea carbonyl bond is longer and weaker than a ketonic carbonyl due to the strong electron-donating capability of the two adjacent nitrogen atoms. This resonance creates a significant zwitterionic character (
-
Ketone (Acetone): ~1715 cm⁻¹ (High double bond character)
-
Urea: ~1660–1690 cm⁻¹ (Reduced double bond character due to resonance)
The "Urea Tape" Effect (Hydrogen Bonding)
In the solid state, urea molecules self-assemble into ribbon-like structures known as "urea tapes" via bifurcated hydrogen bonds. This extensive network weakens the C=O bond further, causing a Red Shift (move to lower wavenumber).
-
Free Carbonyl (Dilute Solution): Higher frequency (~1690 cm⁻¹)[2]
-
H-Bonded Carbonyl (Solid/Concentrated): Lower frequency (~1660 cm⁻¹)
Visualization: Resonance & H-Bonding Network
The following diagram illustrates the electronic delocalization and the H-bonding network that defines the spectral shift.
Figure 1: Mechanistic pathways influencing the urea carbonyl shift. Resonance and H-bonding both contribute to lowering the vibrational frequency.
Comparative Analysis: Urea vs. Alternatives
When developing drugs or polymers, distinguishing urea from structurally similar moieties like amides or carbamates (urethanes) is critical.
Spectral Fingerprint Comparison
The following table contrasts the C=O stretch of urea against its common analogues.
| Functional Group | Structure | C=O Frequency (Solid) | Key Distinctions |
| Urea | 1630 – 1680 cm⁻¹ | Often broad/split due to NH coupling; lower than esters/urethanes. | |
| Amide (Primary) | 1650 – 1690 cm⁻¹ | Overlaps with urea; distinguish using C-N stretch (~1400) or exact fingerprint. | |
| Carbamate (Urethane) | 1700 – 1740 cm⁻¹ | Higher frequency due to inductive effect of ester oxygen (-I effect). | |
| Ketone | 1705 – 1725 cm⁻¹ | Sharp, singlet peak; no NH stretching bands. |
Substituent Effects on Urea
The substitution pattern on the nitrogen atoms dramatically alters the spectrum:
-
Unsubstituted Urea: Shows distinct NH₂ scissoring (~1620 cm⁻¹) interfering with C=O.
-
Disubstituted (N,N'): Strong H-bonding capability; typically shows the "ordered" band at ~1635 cm⁻¹ in polyureas.
-
Tetrasubstituted: No N-H protons. Cannot H-bond as a donor. The C=O band often shifts to ~1650 cm⁻¹ but lacks the broadening associated with H-bonding networks.
Experimental Protocols
To ensure data integrity, the method of sample preparation must be chosen carefully. Urea is hygroscopic, and water absorbs strongly at 1640 cm⁻¹, potentially masking the Amide I band.
Protocol A: ATR-FTIR (Recommended)
Best for: Rapid screening, solid powders, and polymer films.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background energy curve is normal.
-
Background Scan: Collect 32 scans of the empty crystal (air background).
-
Sample Loading: Place ~10 mg of urea sample on the crystal.
-
Compression: Apply high pressure using the anvil. Good contact is crucial for the 1600–1700 cm⁻¹ region to resolve the doublet.
-
Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.
-
Data Processing: Apply ATR correction (if quantitative comparison to transmission data is needed).
Protocol B: Solution Phase (Validation)
Best for: Determining "free" carbonyl frequency and studying H-bonding strength.
-
Solvent Choice: Use a non-polar solvent (CHCl₃) for "free" species or DMSO for solvent-bonded species. Avoid water/alcohols if possible to prevent OH overlap.
-
Cell: Use a CaF₂ liquid cell (0.1 mm path length).
-
Background: Record the spectrum of the pure solvent in the same cell.
-
Subtraction: Manually subtract the solvent spectrum from the sample spectrum until the solvent peaks (e.g., C-H stretch) are minimized.
-
Analysis: Observe the shift of the C=O peak. A shift from ~1660 (solid) to ~1690 (solution) confirms the disruption of the urea tape H-bonds.
Workflow Visualization: Identification Logic
Figure 2: Logic tree for identifying urea functionality in unknown samples.
Troubleshooting & Common Artifacts
-
Water Interference: Atmospheric moisture or wet samples show a bending mode at 1640 cm⁻¹ . This sits exactly on top of the urea Amide I/II region.
-
Solution: Dry samples in a desiccator for 24h or use a vacuum-purged FTIR bench.
-
-
CO₂ Doublet: Atmospheric CO₂ appears at 2350 cm⁻¹ . While far from the carbonyl region, a fluctuating CO₂ background can distort the baseline, affecting the integration of the carbonyl peak.
-
Peak Broadening: In amorphous solid dispersions (drug development), the urea peak may broaden significantly, merging the C=O and NH deformation bands into a single featureless lump. This indicates a lack of crystalline order ("disordered" urea).
References
-
Harnagea, C., et al. (2025). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. [Link]
-
Wolińska-Grabczyk, A., et al. (1985).[4] Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. Semantic Scholar. [Link]
-
University of College London. (2019). Assessment of measurement of salivary urea by ATR-FTIR spectroscopy. UCL Discovery. [Link]
-
Specac Ltd. Interpreting Infrared Spectra: Amides and Carbonyls. Specac Application Notes. [Link]
-
EPA. Protocol for the Use of Extractive FTIR Spectrometry. EPA Guidelines. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Diarylureas
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of diarylureas, tailored for researchers in drug development and analytical chemistry.
Executive Summary
N,N'-Diarylureas represent a critical scaffold in medicinal chemistry, forming the core structure of potent kinase inhibitors like Sorafenib and Regorafenib . In drug development, the rapid structural elucidation of these compounds and their metabolites is non-negotiable.
This guide compares the Electrospray Ionization (ESI-MS/MS) fragmentation performance of diarylureas against their structural bioisosteres (Thioureas and Carbamates). It establishes a self-validating analytical workflow for identifying the "Urea Signature" – a distinct fragmentation cascade driven by isocyanate elimination.
Key Technical Takeaways
-
Primary Mechanism: Proton-transfer-driven C-N bond cleavage.
-
Diagnostic Neutral Loss: Elimination of Aryl Isocyanate (Ar-NCO).
-
Dominant Ion: Protonated Aniline [Ar-NH
] . -
Differentiation: Diarylureas are distinguished from thioureas by a specific mass shift in the neutral loss (42 Da vs. 58 Da for the core C=X unit).
Mechanistic Deep Dive: The "Urea Signature"
Unlike electron ionization (EI), which often yields radical cations (
The Fragmentation Pathway
The fragmentation is not a random bond breakage but a concerted hydrogen transfer followed by inductive cleavage.
-
Protonation: The carbonyl oxygen accepts a proton (
). -
Migration: The proton transfers to one of the amide nitrogens (N1 or N2).
-
Cleavage: The
bond breaks. -
Result: Formation of a protonated amine (charge carrier) and a neutral isocyanate.
Mechanism Diagram (Graphviz):
Caption: Figure 1. The dominant ESI-MS/MS fragmentation pathway of N,N'-diarylureas involving proton migration and isocyanate elimination.
Diagnostic Ion Specificity
For a generic diarylurea (
-
Pathway A: Retention of charge on
. -
Pathway B: Retention of charge on
.
Rule of Thumb: The proton will preferentially remain on the amine with the higher gas-phase basicity (usually the one with electron-donating groups).
Comparative Analysis: Diarylureas vs. Alternatives
When characterizing unknown metabolites or designing bioisosteres, distinguishing the Urea scaffold from Thioureas or Carbamates is critical.
Quantitative Comparison Table
| Feature | Diarylurea (Target) | Diarylthiourea (Alternative) | Carbamate (Alternative) |
| Core Structure | Ar-NH-CO -NH-Ar | Ar-NH-CS -NH-Ar | Ar-NH-CO -O-R |
| Precursor Ion | |||
| Primary Neutral Loss | Isocyanate (Ar-NCO) | Isothiocyanate (Ar-NCS) | Alcohol (R-OH) or CO |
| Mass Shift (Neutral) | |||
| Diagnostic Ion | |||
| Causality | High stability of N=C=O bond drives loss. | Weaker C=S bond; similar mechanism but distinct mass. | Facile loss of alkoxy group. |
Performance in Drug Discovery[1]
-
Diarylureas: Show highly predictable fragmentation. If you see a loss of
, the urea core is intact. This is vital for confirming that a metabolite has not undergone hydrolysis at the urea bridge. -
Thioureas: While useful as bioisosteres, they often suffer from desulfurization in metabolic pathways. In MS, the unique mass defect of Sulfur (
) helps distinguish the neutral loss (Ar-NCS) from the urea equivalent.
Experimental Protocol: Structural Elucidation Workflow
This protocol is designed to be self-validating. If the "Control Check" fails, do not proceed to the next step.
Objective: Confirm the presence of a diarylurea moiety in a synthesized analogue or metabolite.
Step 1: Precursor Ion Selection (Full Scan)
-
Method: ESI Positive Mode (+).[1]
-
Settings: Cone voltage 20-40V (compound dependent).
-
Action: Identify the
peak. -
Control Check: Verify the isotope pattern. A pure diarylurea (C, H, N, O) should not show significant M+2 peaks (unlike Cl/Br containing analogues).
Step 2: Product Ion Scan (MS/MS)[3]
-
Collision Energy (CE): Ramp from 10 to 40 eV.
-
Rationale: Diarylureas are relatively stable; ramping ensures capture of the threshold energy required for the C-N bond cleavage.
Step 3: Diagnostic Data Interpretation
Analyze the spectrum for the "Amine-Isocyanate Pair".
-
Calculate the mass of the suspected aryl amines (
and ). -
Look for peaks at
and . -
Validation Calculation:
Does the Neutral Loss match the mass of the complementary Isocyanate ( )?-
If YES: Urea structure confirmed.
-
If NO: Check for cyclization (common in ortho-substituted ureas, e.g., Sorafenib analogues forming benzoxazoles).
-
Decision Tree Diagram (Graphviz):
Caption: Figure 2. Logic flow for distinguishing Diarylureas from bioisosteres based on neutral loss analysis.
References
-
Fragmentation of Sorafenib and Analogues
- Title: Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calcul
- Source: Journal of Mass Spectrometry (2018).
-
URL:[Link]
-
General Urea Fragmentation Mechanisms
- Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ioniz
- Source: Rapid Communic
-
URL:[Link]
-
ESI-MS/MS of Small Molecules (Review)
- Mass Spectrometry of Thioureas: Title: Unraveling the Molecular Blueprint: A Comparative Guide to N,N'-Dimethylthiourea Mass Spectrometry Fragment
Sources
- 1. researchgate.net [researchgate.net]
- 2. uab.edu [uab.edu]
- 3. A comparison of the peptide fragmentation obtained from a reflector matrix-assisted laser desorption-ionization time-of-flight and a tandem four sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Beyond the Scaffold: Benchmarking 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea against the Sorafenib Architecture
[1]
Executive Summary: The Fragment vs. The Drug
The comparison between Compound A and Sorafenib is not a contest between two optimized drugs, but rather a study in molecular evolution .
-
Compound A represents the "naked" pharmacophore—a minimal diaryl urea capable of hydrogen bonding but lacking the steric and electronic features required for high-affinity binding.
-
Sorafenib represents the "decorated" scaffold—optimized with hydrophobic "warheads" (CF3, Cl) and hinge-binding heterocycles (pyridine-amide) to lock kinases in the inactive DFG-out conformation.
| Feature | 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea | Sorafenib (Nexavar) |
| Role | Synthetic Intermediate / Chemical Probe | Clinical Kinase Inhibitor (Raf, VEGFR, PDGFR) |
| Binding Mode | Weak Type II (Transient DFG-out binder) | Strong Type II (Stabilizes DFG-out) |
| Key Interaction | Urea H-bonds (Glu-Asp bridge) | Urea H-bonds + Hydrophobic Pocket + Hinge Interaction |
| Est.[1] Potency (Raf) | Micromolar (>10 µM) range [Predicted] | Nanomolar (<50 nM) range |
| Solubility | Moderate (Polar amino group) | Low (Lipophilic, requires tosylate salt) |
| Metabolic Stability | Low (Exposed -NH2 is liable to acetylation/oxidation) | High (Halogenated/Amide capped) |
Structural & Mechanistic Dissection
The Common Core: The Urea Bridge
Both compounds share the diaryl urea linker (-NH-CO-NH-). This is the critical "anchor" of the molecule.
-
Mechanism: The urea nitrogens act as H-bond donors to the conserved Glu181 (C-helix) and the backbone amide of Asp272 (DFG motif) in the kinase activation loop.
-
Significance: This interaction is what classifies them as potential Type II inhibitors, as it requires the kinase to adopt an inactive conformation where the regulatory C-helix is displaced.
The Divergence: Why Sorafenib Wins
While Compound A can theoretically form the urea anchor bonds, it fails to stabilize the complex due to missing "Head" and "Tail" interactions.
The "Head" (Allosteric Pocket)
-
Sorafenib: Features a 3-CF3, 4-Cl phenyl ring . These lipophilic halogens deeply penetrate the hydrophobic allosteric pocket created when the DFG motif flips "out." The steric bulk of the CF3 group physically blocks the kinase from returning to the active state.
-
Compound A: Features a 4-Methoxy phenyl ring .[2] The methoxy group is electron-donating and relatively small. It lacks the lipophilicity to anchor firmly in the hydrophobic pocket, leading to a high dissociation rate (
).
The "Tail" (ATP Hinge Region)
-
Sorafenib: Features a N-methylpicolinamide (pyridine) ring. This heterocycle extends towards the ATP binding hinge region, providing additional H-bonds and van der Waals contacts that mimic the adenine ring of ATP.
-
Compound A: Features a 4-Amino phenyl ring .[3] The primary amine is too short to reach the hinge region effectively. Furthermore, the high polarity of the free amine opposes the hydrophobic nature of the deep kinase cleft.
Visualization of the Signaling Blockade
The following diagram illustrates the mechanistic gap between the two compounds within the MAPK/ERK pathway.
Caption: Sorafenib stabilizes the inactive DFG-out conformation, preventing the kinase from reverting to the active state. Compound A binds transiently, allowing significant "leakage" of signaling.
Experimental Validation: Protocols
To objectively compare these compounds, one must assess Potency (IC50) and Binding Mode .
Synthesis of Compound A (Reference Standard)
If Compound A is not commercially available in high purity, it must be synthesized to ensure the amino group is not oxidized.
Reaction Principle: Nucleophilic addition of an amine to an isocyanate. Safety: Isocyanates are respiratory sensitizers. Work in a fume hood.
-
Reagents: 4-Methoxyphenyl isocyanate (1.0 eq), p-Phenylenediamine (1.1 eq, excess to prevent di-urea formation), Dichloromethane (DCM).
-
Procedure:
-
Dissolve p-Phenylenediamine in anhydrous DCM under Nitrogen atmosphere.
-
Cool to 0°C.
-
Dropwise add 4-Methoxyphenyl isocyanate dissolved in DCM.
-
Stir at Room Temperature for 4 hours. Precipitate forms.
-
-
Purification: Filter the solid. Wash with cold DCM to remove unreacted isocyanate. Recrystallize from Ethanol to remove diamine traces.
-
Validation: 1H-NMR (DMSO-d6) should show two distinct urea protons (~8.5 ppm) and the amino protons (~4.8 ppm).
Comparative Kinase Assay (FRET-based)
Objective: Determine IC50 against B-Raf(V600E).
-
Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Reagents:
-
Kinase: Recombinant B-Raf V600E.
-
Substrate: MEK1 (inactive) tagged with ULight™.
-
Tracer: Europium-labeled anti-phospho-MEK antibody.
-
ATP: at Km concentration (approx 10 µM).
-
-
Protocol:
-
Dilution: Prepare 10-point dose-response curves for Sorafenib (Start 1 µM, 1:3 dilution) and Compound A (Start 100 µM, 1:3 dilution). Note the higher starting range for Compound A.
-
Incubation: Mix kinase + inhibitor in reaction buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT). Incubate 60 min to allow "slow-binding" (characteristic of Type II inhibitors).
-
Reaction: Add ATP + Substrate. Incubate 60 min at RT.
-
Detection: Add Eu-Antibody + EDTA (to stop reaction). Read on a multi-mode plate reader (Excitation: 320nm, Emission: 665nm/615nm).
-
-
Expected Result:
-
Sorafenib: IC50 ~ 20-40 nM.
-
Compound A: IC50 > 10,000 nM (10 µM). The curve may not reach 100% inhibition due to solubility limits or weak affinity.
-
Data Presentation & Analysis
Physicochemical Properties
The following table highlights why Compound A is a better "fragment" than a "drug."
| Property | Compound A | Sorafenib | Implication |
| MW ( g/mol ) | 257.29 | 464.82 | Compound A has high "Ligand Efficiency" potential but low absolute potency. |
| cLogP | ~1.5 | ~3.8 | Sorafenib is highly lipophilic, aiding membrane permeability but requiring formulation (Tosylate salt). |
| H-Bond Donors | 4 (Urea + NH2) | 2 (Urea) | The extra -NH2 on Compound A increases polar surface area, potentially hindering deep pocket binding. |
| Rotatable Bonds | 4 | 6 | Sorafenib is more flexible, allowing "Induced Fit." |
SAR Workflow Diagram
How medicinal chemists move from Compound A to Sorafenib.
Caption: The evolutionary pathway from a simple urea scaffold to a complex kinase inhibitor.
Conclusion
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea functions as a valuable chemical probe or synthesis intermediate but is functionally inferior to Sorafenib as a therapeutic agent.
-
Use Compound A when:
-
You need a negative control in kinase assays (to prove that the "tail" of Sorafenib is required for potency).
-
You are synthesizing a drug conjugate and need the 4-amino group as a reactive handle to attach the urea core to a nanoparticle or PROTAC linker.
-
-
Use Sorafenib when:
-
You require potent, validated inhibition of Raf/VEGFR pathways.
-
You are studying the physiological effects of DFG-out kinase locking .
-
The transition from Compound A to Sorafenib perfectly illustrates the medicinal chemistry principle that binding is driven by the sum of hydrophobic displacement (entropy) and specific hydrogen bonding (enthalpy). Compound A has the enthalpy (urea bonds) but lacks the entropy-driven hydrophobic anchor of Sorafenib.
References
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research.
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell.
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[4][5] Nature Chemical Biology.
-
BenchChem. (2025). Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical. BenchChem Technical Resources.
-
Sigma-Aldrich. (2025). 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride Product Information. Merck/Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of interactions and pharmacophore development for DFG-out inhibitors to RET tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
Comparative Guide: Biological Activity of Methoxy vs. Chloro Substituted Diarylureas
Executive Summary: The Substituent Dilemma
In the optimization of diarylurea scaffolds—a privileged structure in kinase inhibitors like Sorafenib and Regorafenib—the choice between a methoxy (-OMe ) and a chloro (-Cl ) substituent is rarely trivial.[1] It is a decision that pivots between electronic modulation and lipophilic efficiency .
This guide objectively compares these two functional groups within the context of diarylurea biological activity. While both substituents are often used to probe Structure-Activity Relationships (SAR), experimental data consistently suggests that electron-withdrawing groups (EWGs) like Chlorine often yield superior potency in kinase-targeted diarylureas compared to electron-donating groups (EDGs) like Methoxy, primarily by modulating the acidity of the urea bridge and enhancing hydrophobic interactions.[2][1]
Mechanistic Comparison: The "Why" Behind the Activity
To understand the divergence in biological activity, we must look beyond IC50 values to the physicochemical drivers.[2]
Electronic Impact on the Urea Bridge
The diarylurea pharmacophore typically binds via a "bidentate" hydrogen bond donor motif (the two NH groups) to the kinase hinge region or a conserved Glutamate residue (e.g., Glu in the C-helix).[1]
-
Chloro (-Cl): As an Electron-Withdrawing Group (EWG) (Hammett
), Chlorine pulls electron density away from the aromatic ring.[2][1] This inductive effect propagates to the urea nitrogen, increasing the acidity of the N-H proton.-
Result: Stronger Hydrogen Bond Donor capability
Tighter binding affinity to the target kinase.
-
-
Methoxy (-OMe): As an Electron-Donating Group (EDG) (Hammett
due to resonance), Methoxy pushes electron density into the ring.[2][1]-
Result: Reduced N-H acidity
Weaker Hydrogen Bond Donor capability.
-
Lipophilicity and Steric Fit
-
Chloro: Highly lipophilic (Hansch
).[1] It often occupies hydrophobic pockets (e.g., the allosteric pocket in VEGFR2) effectively.[2][1] Furthermore, the "Sigma Hole" concept suggests that the halogen can engage in specific electrostatic interactions with backbone carbonyls. -
Methoxy: Less lipophilic (Hansch
) and contains an oxygen atom that can act as a Hydrogen Bond Acceptor (HBA).[1] While this can improve water solubility, it may incur a desolvation penalty if the binding pocket is strictly hydrophobic.[2]
SAR Logic Diagram
The following decision tree illustrates the medicinal chemistry logic when selecting between -Cl and -OMe.
Figure 1: SAR Decision Tree for substituent selection in diarylurea optimization.
Comparative Data Analysis
The following data summarizes findings from recent studies comparing -Cl and -OMe analogs directly.
Table 1: Kinase Inhibition & Cytotoxicity (Direct Analogs)[1][2]
| Scaffold Class | Target / Cell Line | Substituent | Activity (IC50) | Key Observation | Source |
| Thiazolo[5,4-d]pyrimidine | HUVEC (VEGFR2 driven) | -Cl (R2) | High (< 10 μM) | EWG improved activity significantly.[2][1] | [1] |
| Thiazolo[5,4-d]pyrimidine | HUVEC (VEGFR2 driven) | -OMe (R2) | Low / Inactive | Replacement of Cl with OMe caused loss of activity.[2][1][3] | [1] |
| Sorafenib Analogs | HepG2 (Liver Cancer) | -Cl / -CF3 | 0.1 - 5.0 μM | Essential for hydrophobic pocket filling.[1] | [2] |
| Benzimidazole Urea | MCF-7 (Breast Cancer) | -OMe | Moderate | Improved solubility but lower intrinsic potency than Cl analogs. | [3] |
| Phenyl-N-mustard Ureas | Melanoma (Resistant) | -Cl (MeCCNU) | High | Cl is critical for alkylating mechanism; OMe used only to modulate reactivity. | [4] |
Key Insight: In the Thiazolo[5,4-d]pyrimidine series, replacing the Chlorine atom with a Methoxy group resulted in a near-complete loss of anti-proliferative activity against HUVEC cells.[2][1][3] This confirms that for VEGFR-driven angiogenesis inhibition, the lipophilic and electron-withdrawing nature of Chlorine is superior.[2]
Experimental Protocols
To validate these findings in your own pipeline, use the following standardized protocols. These are designed to be self-validating with built-in controls.[1]
Protocol A: General Synthesis of Diarylureas
Objective: Synthesize matched pairs of Chloro- and Methoxy-substituted diarylureas via isocyanate coupling.
Reagents:
-
Substituted Aniline (e.g., 4-chloroaniline or 4-methoxyaniline)[2][1]
-
Aryl Isocyanate[2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2][1]
Workflow:
-
Preparation: Dissolve 1.0 equivalent of the substituted aniline in anhydrous DCM under an inert atmosphere (
). -
Addition: Add 1.1 equivalents of the corresponding aryl isocyanate dropwise at
. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Validation: The urea product typically precipitates out of DCM.
-
-
Purification: Filter the precipitate. Wash 3x with cold DCM to remove unreacted isocyanate. Recrystallize from Ethanol if necessary.
-
Characterization: Confirm structure via
-NMR (DMSO- ). Look for the diagnostic Urea NH singlets around 8.5–9.5 ppm.-
Note: The -Cl analog NH peaks will likely be downfield (more acidic) compared to the -OMe analog.[1]
-
Protocol B: MTT Cytotoxicity Assay
Objective: Compare IC50 values of synthesized analogs against cancer cell lines (e.g., MCF-7, A549).
Workflow:
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate for 24h at , 5% . -
Treatment: Treat cells with serial dilutions of -Cl and -OMe analogs (e.g., 0.1, 1, 10, 50, 100
).[2][1]-
Control: Use Sorafenib (Positive Control) and DMSO (Vehicle Control).[1]
-
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20
MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium. Add 150
DMSO to dissolve formazan crystals. -
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizing the Synthesis Workflow
Figure 2: General synthesis workflow for diarylurea generation.
Conclusion
For researchers targeting kinase inhibition (specifically VEGFR/Raf pathways), Chlorine (-Cl) is generally the superior substituent over Methoxy (-OMe) on the diarylurea scaffold.[2][1] The -Cl group enhances the acidity of the urea hydrogen bond donors and provides critical lipophilic interactions within the hydrophobic ATP-binding pocket. Methoxy substituents, while useful for solubility, often suffer from metabolic instability (O-demethylation) and weaker binding kinetics in these specific scaffolds.[2][1]
References
-
Research and development of N,N′-diarylureas as anti-tumor agents. PMC/NIH. [Link][2][1]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry.[4] [Link]
-
Synthesis and cytotoxic activities of novel 4-methoxy-substituted... DovePress. [Link]
-
Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
Sources
- 1. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Phenylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical and pharmaceutical development. For phenylurea derivatives, a class of compounds with widespread applications as herbicides and potential therapeutic agents, robust analytical methods are not just a matter of quality control, but of safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these compounds, grounded in scientific principles and field-proven expertise.
The Analytical Challenge: Understanding Phenylurea and Its Impurities
Phenylurea derivatives are characterized by a core phenyl-NH-C(=O)-NH-R structure. Their synthesis, typically involving the reaction of a phenyl isocyanate with an amine, can lead to several process-related impurities. These may include unreacted starting materials, isomers (ortho-, meta-), or dimeric byproducts like 1,3-diphenylurea (carbanilide), which can arise from secondary reactions.[1][2] Degradation pathways, such as hydrolysis of the urea linkage, further contribute to the impurity profile.
A successful HPLC method must be able to resolve the active pharmaceutical ingredient (API) or main component from this complex mixture of structurally similar compounds. The choice of stationary phase, mobile phase, and detector are the three pillars that determine the success of this separation.
Pillar 1: Strategic Selection of the Stationary Phase
The stationary phase is the heart of the chromatographic separation. For phenylurea derivatives, which are moderately non-polar, reverse-phase HPLC is the technique of choice.[3] The separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase.[3]
The Workhorse: C18 (Octadecylsilane) Columns
The C18 column is the most common starting point for reverse-phase HPLC and for good reason.[4] Its long alkyl chains provide strong hydrophobic retention, which is generally effective for retaining and separating a wide range of organic molecules, including phenylureas.[3][5]
-
Mechanism of Action: Separation is primarily driven by hydrophobic interactions between the non-polar alkyl chains of the C18 phase and the phenyl group and other non-polar moieties of the analyte.
-
Best For: General-purpose analysis and as a first-pass screening column. It is often sufficient for separating the main component from more polar or significantly less polar impurities.[4][6]
The Alternative: Phenyl-Hexyl Columns
When C18 columns fail to provide adequate resolution, particularly for aromatic or closely related compounds, a Phenyl-Hexyl column offers a powerful alternative.[6][7][8]
-
Mechanism of Action: In addition to hydrophobic interactions from the hexyl chain, the phenyl group in the stationary phase provides a unique selectivity mechanism through π-π interactions with the aromatic ring of the phenylurea analytes.[5][6] This secondary interaction can significantly enhance the separation of compounds with subtle differences in their aromatic systems, such as positional isomers, which can be challenging to resolve on a C18 column.[4][6]
-
Best For: Difficult separations where C18 resolution is insufficient, especially for resolving isomers or compounds with multiple aromatic rings.[4][7]
Performance Comparison: C18 vs. Phenyl-Hexyl
To illustrate the practical differences, consider the separation of a hypothetical phenylurea API from two common impurities: a more polar starting material (Impurity A) and a structurally similar isomer (Impurity B).
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Resolution (API / Impurity A) | > 2.0 | > 2.0 | Both columns easily separate the API from the more polar impurity based on hydrophobicity. |
| Resolution (API / Impurity B) | 1.2 (co-elution) | > 1.8 (baseline separation) | The Phenyl-Hexyl column's π-π interactions provide the necessary selectivity to resolve the isomeric impurity.[6][7] |
| Analysis Time | ~15 min | ~18 min | The additional interactions on the Phenyl-Hexyl column may lead to slightly longer retention times. |
| Peak Tailing (API) | < 1.2 | < 1.2 | Both columns, when well-packed and maintained, should provide excellent peak shape. |
Data are representative and intended for comparative purposes.
Pillar 2: Mobile Phase Optimization for Enhanced Resolution
The mobile phase is the driving force of the separation. Fine-tuning its composition is critical for achieving optimal resolution and peak shape. A typical mobile phase in reverse-phase HPLC consists of an aqueous component and an organic modifier.[9]
Choice of Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred organic modifier. It offers lower viscosity (resulting in lower backpressure) and is UV transparent at lower wavelengths. For phenylureas, ACN is highly effective.[9][10]
-
Methanol (MeOH): A viable alternative. However, some studies suggest that for phenyl-based columns, methanol can sometimes provide different, and potentially better, selectivity compared to acetonitrile.[4] This is because the π electrons in acetonitrile can interfere with the π-π interactions of the stationary phase.[4]
The Role of pH and Buffers
While phenylureas themselves are neutral, their impurities or degradation products may have acidic or basic functional groups. Controlling the pH of the mobile phase with a buffer (e.g., phosphate or formate) is crucial to ensure consistent ionization states, leading to reproducible retention times and improved peak shapes. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are necessary.[9]
Gradient vs. Isocratic Elution
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This is suitable for simple mixtures where all components elute within a reasonable time frame.
-
Gradient Elution: The concentration of the organic modifier is increased during the run. This is essential for complex samples containing impurities with a wide range of polarities, ensuring that late-eluting, more hydrophobic compounds are eluted in a timely manner with good peak shape.[11]
Workflow for Method Development
Caption: Workflow for HPLC method development for phenylurea derivatives.
Pillar 3: Detection and Validation
UV Detection
Phenylurea derivatives contain a phenyl chromophore, making them ideal for UV detection. A Diode Array Detector (DAD) is highly recommended as it allows for monitoring at multiple wavelengths and can assess peak purity by comparing spectra across a single peak. A typical wavelength for detection is around 245-254 nm.[10][11]
Method Validation: The Trustworthiness Imperative
A method is not complete until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[13][14]
Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Field-Proven Protocol: Purity of Diuron
This section provides a detailed protocol for the purity analysis of Diuron, a common phenylurea herbicide, using a Phenyl-Hexyl column for superior resolution.
Experimental Workflow
Caption: Step-by-step workflow for the HPLC analysis of Diuron.
Step-by-Step Methodology
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD detector.
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (reagent grade).
-
Diuron reference standard and test sample.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[10] |
| Detection | 254 nm[10] |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of Diuron reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution: Prepare in the same manner as the Standard Solution using the Diuron test sample.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000. These criteria ensure the reliability and precision of the analytical system.[15]
-
-
Calculation:
-
Calculate the purity of the Diuron sample using the area percent method: % Purity = (Area of Diuron Peak / Total Area of All Peaks) x 100
-
Conclusion
The selection of an appropriate HPLC method for the purity analysis of phenylurea derivatives is a multi-faceted process that requires a deep understanding of chromatographic principles. While C18 columns serve as a reliable starting point, Phenyl-Hexyl columns offer a distinct and often superior selectivity, particularly for challenging separations involving aromatic isomers. By systematically optimizing the stationary phase, mobile phase, and detection parameters, and by adhering to the rigorous standards of method validation outlined by ICH, researchers can develop robust, reliable, and accurate methods to ensure the quality and safety of these important compounds.
References
-
SIELC Technologies. (2018, February 16). Separation of Diuron on Newcrom R1 HPLC column. Available at: [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Available at: [Link]
-
U.S. Environmental Protection Agency. Analytical method for the determination of linuron, diuron. Available at: [Link]
-
Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]
-
ResearchGate. Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Available at: [Link]
-
PubMed. (2000, September 15). Determination of phenylurea pesticides by high-performance liquid chromatography with UV and photoconductivity detectors in series. Available at: [Link]
-
MDPI. (2023, November 22). Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator. Available at: [Link]
-
ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of.... Available at: [Link]
-
PubMed. (2000, September 15). Multiresidue HPLC methods for phenyl urea herbicides in water. Available at: [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Organic Syntheses. 1-cyano-3-phenylurea. Available at: [Link]
-
LCGC International. Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Available at: [Link]
-
Royal Society of Chemistry. The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. Available at: [Link]
-
AOAC INTERNATIONAL. High-Performance Liquid Chromatography Column Switching Applied to the Trace Determination of Herbicides in Environmental and Drinking Water Samples. Available at: [Link]
- Google Patents. EP0447746A1 - A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP) allowing unambiguous indentification of TRP in automatic sequence analysis.
-
Organic Syntheses. Urea, phenyl-. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Identification, Synthesis and Characterization of Principle Process Related Impurities in Isoproturon. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
ResearchGate. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Available at: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available at: [Link]
-
ResearchGate. Chemical structures of the phenylurea herbicides tested in this study. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijism.org [ijism.org]
- 3. chromtech.com [chromtech.com]
- 4. lcms.cz [lcms.cz]
- 5. support.waters.com [support.waters.com]
- 6. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Diuron on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Cucumber Bioassay and HPLC Analysis to Detect Diuron Residues in Remineralized Soils Following Canavalia ensiformis Cultivation as a Phytoremediator [mdpi.com]
- 11. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. scribd.com [scribd.com]
Unveiling the Solid State: A Comparative Guide to the Crystal Structure of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea and Its Analogs
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. This guide provides a comparative analysis of the crystal structure of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental crystal structure for this specific compound, this guide leverages data from a close structural analog, N,N'-bis(4-methoxyphenyl)urea, to offer valuable insights into its potential solid-state behavior and inform rational drug design strategies.
The diarylurea scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The precise arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences critical physicochemical properties such as solubility, stability, and bioavailability. This guide delves into the structural nuances of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, providing a framework for understanding its structure-property relationships through a detailed comparison with a known analog.
The Target Molecule: 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is an unsymmetrical diarylurea featuring an electron-donating amino group on one phenyl ring and an electron-donating methoxy group on the other. This substitution pattern is anticipated to influence the electronic distribution within the molecule and, consequently, its intermolecular interactions in the solid state. While an experimental crystal structure is not available in the public domain, its synthesis can be achieved through standard methods for unsymmetrical diarylurea preparation.
Experimental Protocol: Synthesis of Unsymmetrical Diarylureas
A common and effective method for the synthesis of unsymmetrical diarylureas involves the reaction of an aromatic isocyanate with an aromatic amine.
Step-by-Step Methodology:
-
Isocyanate Formation: The synthesis typically begins with the conversion of one of the aromatic amines (e.g., p-anisidine) into the corresponding isocyanate. This can be achieved by reacting the amine with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like toluene or dichloromethane. The reaction is usually carried out in the presence of a base to neutralize the HCl generated.
-
Urea Formation: The in situ generated or isolated isocyanate is then reacted with the other aromatic amine (e.g., p-phenylenediamine) in a suitable solvent. The reaction is typically exothermic and proceeds readily at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion of the reaction, the product, 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and by-products, and can be further purified by recrystallization from a solvent such as ethanol or a solvent mixture.
Causality Behind Experimental Choices: The choice of a phosgene equivalent like triphosgene is often preferred for safety reasons over gaseous phosgene. The selection of an inert solvent is crucial to prevent side reactions with the highly reactive isocyanate intermediate. The order of addition of the reactants can be critical in controlling the formation of symmetrical versus unsymmetrical ureas.
A Structural Surrogate: N,N'-bis(4-Methoxyphenyl)urea
In the absence of experimental data for the target molecule, we turn to the well-characterized crystal structure of a symmetric analog, N,N'-bis(4-methoxyphenyl)urea. The crystallographic data for this compound provides a robust foundation for understanding the packing motifs and hydrogen bonding networks that are characteristic of this class of compounds.[3]
Table 1: Crystallographic Data for N,N'-bis(4-Methoxyphenyl)urea [3]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.2339(3) |
| b (Å) | 11.9540(4) |
| c (Å) | 13.4630(4) |
| α (°) | 64.502(2) |
| β (°) | 87.652(2) |
| γ (°) | 76.670(2) |
| Volume (ų) | 1296.9(1) |
| Z | 4 |
| Data Collection Temp. (K) | 120(2) |
Comparative Structural Analysis: Key Insights
The crystal structures of diarylureas are predominantly governed by a network of hydrogen bonds, with the urea moiety acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[4][5] The nature and arrangement of substituents on the phenyl rings can significantly influence these interactions.
Hydrogen Bonding Motifs
In many diarylurea crystal structures, a characteristic one-dimensional "tape" or "ribbon" motif is observed, formed by N-H···O=C hydrogen bonds between adjacent molecules.[6] In N,N'-bis(4-methoxyphenyl)urea, the presence of two electron-donating methoxy groups influences the electronic character of the urea N-H protons and the carbonyl oxygen, which in turn affects the strength and geometry of these hydrogen bonds.
For 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, the presence of the amino group introduces an additional hydrogen bond donor, which could lead to more complex, three-dimensional hydrogen bonding networks. The amino group could participate in N-H···O or N-H···N interactions, potentially disrupting the typical tape motif and leading to different crystal packing.
Conformational Flexibility
The conformation of diarylurea molecules, specifically the torsion angles between the urea plane and the phenyl rings, is another critical factor in determining the crystal packing. Substituents on the phenyl rings can impose steric constraints that favor certain conformations. In N,N'-bis(4-methoxyphenyl)urea, the molecule adopts a relatively planar conformation. The introduction of an amino group in 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is not expected to introduce significant steric hindrance, suggesting that a similar planar conformation is likely.
Visualizing the Experimental Workflow
The determination of a crystal structure is a multi-step process that relies on sophisticated instrumentation and computational analysis.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Logical Relationships in Crystal Packing
The interplay of molecular symmetry and intermolecular forces dictates the final crystal packing.
Caption: Factors influencing the crystal structure and properties of diarylureas.
Conclusion
While the definitive crystal structure of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea remains to be experimentally determined, a comparative analysis with the known structure of N,N'-bis(4-methoxyphenyl)urea provides a valuable predictive framework. The presence of an additional hydrogen bond donor in the amino group of the target molecule suggests the potential for a more complex and robust hydrogen bonding network compared to its symmetric analog. This, in turn, could significantly impact its solid-state properties. For researchers in drug development, these structural insights are crucial for anticipating the behavior of this compound and for designing new diarylurea derivatives with optimized physicochemical characteristics. Further experimental investigation to elucidate the precise crystal structure of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is highly encouraged to validate these predictions and expand our understanding of this important class of molecules.
References
- G. R. Desiraju, "Crystal Engineering: The Design of Organic Solids," Elsevier, 1989.
- L. M. Foroughi et al., "Ortho-Substituent Effects on Diphenylurea Packing Motifs," Crystal Growth & Design, 2017.
- J. Bernstein, R. E. Davis, L. Shimoni, N.-L.
-
S. L. Huth, M. B. Hursthouse, "N,N'-bis(4-Methoxyphenyl)urea," eCrystals - University of Southampton, 2008, [Link].
- C. Li et al., "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO," ACS Omega, 2021.
- A. D. Bond, "What’s in a name? The nomenclature of supramolecular synthons," CrystEngComm, 2007.
- M. C. Etter, "Encoding and decoding hydrogen-bond patterns of organic compounds," Accounts of Chemical Research, 1990.
- M. Radi, S. Schenone, M. Botta, "Diarylureas as Antitumor Agents," Molecules, 2021.
- P. S. S. Reddy, P. A. S. S. Rao, "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates," International Journal of ChemTech Research, 2013.
- T. L. Threlfall, "Analysis of Organic Polymorphs: A Review," Analyst, 1995.
- J. W. Steed, J. L. Atwood, "Supramolecular Chemistry," John Wiley & Sons, 2009.
- S. G. Agalave, S. R. Maujan, V. S. Pore, "Diarylureas: an update on their expanding role in medicinal chemistry," Journal of Medicinal Chemistry, 2011.
Sources
A Senior Application Scientist's Guide to the Melting Point Determination of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea and a Comparative Analysis with Structural Analogues
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is a foundational pillar of scientific rigor. The melting point of a crystalline solid is not merely a physical constant; it is a critical indicator of purity, identity, and the energetic stability of the crystal lattice. This guide provides an in-depth technical overview of the principles and methodologies for determining the melting point of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, a diaryl urea derivative of interest. We will explore the causality behind experimental choices, present a robust protocol, and compare its anticipated thermal behavior with structurally related analogues to provide a comprehensive analytical framework.
The Significance of Melting Point in Pharmaceutical Sciences
The diaryl urea scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted therapeutics. For a compound like 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, a sharp and reproducible melting point is the first line of evidence for its purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting range. Therefore, an accurate melting point determination is a critical quality control parameter throughout the drug discovery and development process, from initial synthesis to formulation.
Comparative Analysis of Diaryl Urea Derivatives
The melting point of a molecule is intrinsically linked to its structural and intermolecular forces. To contextualize the thermal behavior of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea, we compare it with several structural analogues. The presence and position of functional groups like amino (-NH2) and methoxy (-OCH3) groups significantly influence hydrogen bonding, molecular symmetry, and packing efficiency within the crystal lattice, all of which are determinants of the melting point.
| Compound Name | Structure | Melting Point (°C) |
| 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea | To be determined experimentally | |
| 1,3-Bis(4-aminophenyl)urea | 245-248[1] | |
| 1,3-Bis(4-methoxyphenyl)urea | 239-243 | |
| 1-(4-Methoxyphenyl)urea | 164-165[2] | |
| 1-phenyl-3-(4-aminophenyl)urea | Not available |
Note: The melting point for 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is to be determined using the protocols outlined in this guide. The data for the analogues provides a predictive framework for its expected thermal properties.
Methodologies for Accurate Melting Point Determination
The choice of methodology for melting point determination depends on the required accuracy, sample amount, and the stage of research or development. Here, we compare three prevalent techniques.
Capillary Melting Point Apparatus: The Industry Standard
This is the most common and accessible method for routine determination of melting points.
Principle: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Experimental Workflow:
Caption: Workflow for DSC Melting Point Analysis.
Hot-Stage Microscopy: Visual and Mechanistic Insight
This technique allows for direct visual observation of the sample as it is heated.
Principle: A small amount of sample is placed on a microscope slide on a calibrated heating stage. The sample is observed through a microscope as the temperature is increased, allowing for the direct visualization of melting, as well as other thermal events like polymorphism or decomposition.
Experimental Workflow:
Caption: Workflow for Hot-Stage Microscopy Melting Point Determination.
Detailed Experimental Protocol: Capillary Melting Point Determination
This protocol provides a self-validating system for the accurate determination of the melting point of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea.
I. Instrument Calibration: The accuracy of the melting point apparatus is paramount. Calibration should be performed regularly using certified reference standards with sharp, well-defined melting points that bracket the expected melting point of the sample.
-
Procedure:
-
Select at least two certified reference standards (e.g., caffeine, vanillin).
-
Determine the melting point of each standard using the same method as for the test sample.
-
Compare the observed melting points with the certified values.
-
If a deviation is observed, create a calibration curve or apply a correction factor to all subsequent measurements.
-
II. Sample Preparation: Proper sample preparation is crucial for obtaining a sharp and reproducible melting range.
-
Drying: Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.
-
Pulverization: The sample should be a fine, homogeneous powder to ensure uniform heat transfer. Grind the crystals gently in a mortar and pestle.
III. Capillary Tube Loading:
-
Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the capillary tube down a long glass tube to facilitate packing.
-
The final packed sample height should be 2-3 mm. An excessive amount of sample will lead to a broader melting range.
IV. Measurement:
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute.
-
Accurate Determination: For an accurate measurement, start with a new sample and rapidly heat the apparatus to a temperature about 15-20°C below the approximate melting point found in the preliminary run.
-
Slow Heating Rate: Decrease the heating rate to 1-2°C per minute. A slow heating rate is essential to allow for thermal equilibrium between the sample, thermometer, and heating block.
-
Observation and Recording:
-
T-onset: Record the temperature at which the first droplet of liquid appears.
-
T-clear: Record the temperature at which the last solid particle melts.
-
The reported melting point should be the range from T-onset to T-clear.
-
-
Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.
Conclusion
The determination of the melting point of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea is a fundamental analytical procedure that provides critical insights into its identity and purity. By employing a calibrated capillary melting point apparatus and adhering to a meticulous experimental protocol, researchers can obtain reliable and reproducible data. The comparative analysis with structurally similar diaryl ureas underscores the influence of molecular structure on thermal properties and provides a valuable context for the experimentally determined value. This guide serves as a comprehensive resource for scientists and professionals in the pharmaceutical industry, ensuring the generation of high-quality data essential for advancing drug discovery and development.
References
-
Chemsrc. 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
